molecular formula C50H70N16O11 B1587171 Lhrh (2-10) CAS No. 38280-53-4

Lhrh (2-10)

Cat. No.: B1587171
CAS No.: 38280-53-4
M. Wt: 1071.2 g/mol
InChI Key: XJFYTQZGHCJQNE-YJXWTMGESA-N
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Description

Lhrh (2-10), also known as Lhrh (2-10), is a useful research compound. Its molecular formula is C50H70N16O11 and its molecular weight is 1071.2 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lhrh (2-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lhrh (2-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70N16O11/c1-27(2)17-36(45(73)62-35(9-5-15-56-50(53)54)49(77)66-16-6-10-40(66)48(76)58-23-41(52)69)61-42(70)24-59-44(72)37(18-28-11-13-31(68)14-12-28)64-47(75)39(25-67)65-46(74)38(19-29-21-57-34-8-4-3-7-32(29)34)63-43(71)33(51)20-30-22-55-26-60-30/h3-4,7-8,11-14,21-22,26-27,33,35-40,57,67-68H,5-6,9-10,15-20,23-25,51H2,1-2H3,(H2,52,69)(H,55,60)(H,58,76)(H,59,72)(H,61,70)(H,62,73)(H,63,71)(H,64,75)(H,65,74)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYTQZGHCJQNE-YJXWTMGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191661
Record name LHRH (2-10)
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Molecular Weight

1071.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38280-53-4
Record name LHRH (2-10)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH (2-10)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Des-pglu1-luteinizing hormone-releasing hormone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biological Activity Profile: LHRH (2-10) Fragment vs. Native GnRH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, structural determinants, and pharmacological distinctions between the LHRH (2-10) fragment and native GnRH.

Executive Summary

The decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its biological activity is strictly dependent on specific structural motifs, particularly the N-terminal pyroglutamic acid (pGlu) and the C-terminal glycinamide.

The LHRH (2-10) fragment (Sequence: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) represents the primary metabolic product generated by the action of Pyroglutamyl Peptidase I (PPI) on native GnRH.

Key Technical Conclusion: Unlike native GnRH, the LHRH (2-10) fragment exhibits negligible biological activity at the pituitary GnRH receptor (GnRHR1). The removal of the pGlu1 residue disrupts the peptide's capacity to adopt the bioactive


-turn conformation required for receptor binding and activation. Consequently, LHRH (2-10) functions physiologically as a signal-termination metabolite rather than an active agonist.

Structural Biochemistry & Conformational Dynamics

The drastic difference in potency between native GnRH and the 2-10 fragment highlights the critical role of the N-terminus in receptor ligand interactions.

Primary Sequence Comparison
PeptideSequenceN-TerminusC-TerminusMW (Da)
Native GnRH pGlu -His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2Pyroglutamic Acid (Lactam ring)Amide1182.3
LHRH (2-10) H -His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2Free Histidine AmineAmide1071.2
The "pGlu-Effect" on Bioactivity

The N-terminal pyroglutamic acid is not merely a protecting group; it is a structural anchor.

  • Hydrogen Bonding: The lactam ring of pGlu1 participates in intramolecular hydrogen bonding with the amide nitrogen of Gly6 or other backbone elements, stabilizing a folded

    
    -turn conformation.
    
  • Receptor Pocket Fit: The mammalian GnRH receptor (GnRHR1) contains a specific hydrophobic pocket formed by transmembrane helices TM2 and TM7 that accommodates the pGlu1 residue.

  • Consequence of Deletion: The 2-10 fragment, lacking pGlu1, exists as a disordered linear chain in solution. It cannot penetrate the receptor's binding pocket effectively, resulting in a binding affinity (

    
    ) decrease of 
    
    
    
    -fold.

Receptor Pharmacology & Signaling[3][4]

Binding Affinity and Potency

The biological response is mediated via the


-coupled GnRH receptor.
  • Native GnRH: Acts as a full agonist.

    • 
       (Binding):  ~0.2 - 0.5 nM
      
    • 
       (LH Release):  ~1 - 5 nM
      
  • LHRH (2-10):

    • 
       (Binding):  > 1,000 nM (often undetectable in standard ranges)
      
    • Bioactivity: < 0.1% of native GnRH. In high-concentration in vitro assays (

      
       M), it may elicit a minimal, non-physiological LH release, likely due to weak non-specific interactions or trace contamination with native peptide.
      
Signaling Pathway Visualization

The following diagram illustrates the divergent fates of Native GnRH (Activation) versus the 2-10 Fragment (Inactivation).

GnRH_Signaling GnRH Native GnRH (pGlu-His...) Enzyme Pyroglutamyl Peptidase I GnRH->Enzyme Metabolic Cleavage Receptor GnRH Receptor (GPCR - Gq/11) GnRH->Receptor High Affinity Binding (Kd ~0.3 nM) Frag LHRH (2-10) (His-Trp...) Frag->Receptor Negligible Binding (Kd >1000 nM) Null No Activation (Signal Termination) Frag->Null Enzyme->Frag Generates PLC PLC Activation Receptor->PLC G-protein Coupling IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Surge IP3->Ca LH LH / FSH Secretion Ca->LH Exocytosis

Figure 1: Comparative signaling dynamics. Native GnRH activates the Gq-PLC-Ca2+ cascade, while enzymatic conversion to LHRH (2-10) effectively terminates the signal.

Experimental Protocols

For researchers validating these peptides, the following self-validating protocols ensure accurate differentiation between the native hormone and its metabolite.

Protocol A: Comparative In Vitro Bioassay (LH Release)

Objective: Quantify the


 discrepancy between Native GnRH and LHRH (2-10).

Materials:

  • Primary rat anterior pituitary cells (dispersed).

  • Assay Buffer: DMEM + 0.1% BSA + 10 mM HEPES.

  • Peptides: Native GnRH (Standard) and LHRH (2-10) (Test).

Workflow:

  • Cell Preparation: Seed

    
     pituitary cells/well in 24-well plates. Incubate 72h at 37°C (
    
    
    
    ).
  • Wash: Wash cells

    
     with warm Assay Buffer to remove basal secreted hormones.
    
  • Challenge: Treat cells in triplicate with increasing concentrations of peptide:

    • Native GnRH:

      
       M to 
      
      
      
      M (Log scale).
    • LHRH (2-10):

      
       M to 
      
      
      
      M.
  • Incubation: Incubate for 4 hours at 37°C.

  • Harvest: Collect supernatant. Centrifuge at 2000 x g for 5 min to remove debris.

  • Quantification: Measure LH levels via RIA or ELISA.

  • Data Analysis: Plot Dose-Response curves (Sigmoidal variable slope).

    • Validation Criteria: Native GnRH must show

      
       nM. LHRH (2-10) should show no plateau or response only at 
      
      
      
      .
Protocol B: Receptor Binding Competition Assay

Objective: Determine the inhibition constant (


) of LHRH (2-10).

Workflow Visualization:

Assay_Workflow Step1 Prepare Membranes (HEK293 expressing GnRHR1) Step2 Add Radioligand [125I]-GnRH (~50 pM) Step1->Step2 Step3 Add Competitor (Increasing conc. of LHRH 2-10) Step2->Step3 Step4 Incubate (90 min @ 4°C to prevent degradation) Step3->Step4 Step5 Filtration (GF/C Filters + PEI) Step4->Step5 Step6 Gamma Counting Step5->Step6 Step7 Calculate Ki (Cheng-Prusoff Equation) Step6->Step7

Figure 2: Radioligand competition binding workflow. Note the incubation at 4°C is critical to prevent enzymatic degradation of the native ligand during the assay.

References

  • Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

  • Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[3][4][5][6] Endocrine Reviews. Link

  • Bauer, K. (1994). "Degradation and biological inactivation of thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH)." In: Methods in Enzymology. Link

  • Perrett, S., & McArdle, C. A. (2013). "Molecular mechanisms of GnRH signaling: integrating calcium, kinases and gene expression." Reproduction. Link

Sources

A Technical Guide to the Molecular Interaction Between LHRH/GnRH and its Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Focus on the LHRH (2-10) Fragment as a Modulator of Receptor Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor (GnRHR) is a cornerstone of reproductive endocrinology and a critical target for therapeutic intervention in oncology and various hormonal disorders. The GnRHR, a member of the G protein-coupled receptor (GPCR) family, possesses unique structural features that dictate its signaling output. While the binding and activation mechanism of the full GnRH decapeptide is well-studied, the roles of its fragments, such as LHRH (2-10), are less understood but mechanistically significant. This guide provides an in-depth analysis of the GnRHR structure, the canonical signaling pathways it governs, and the molecular mechanics of ligand binding. We will use the well-characterized full decapeptide as a framework to hypothesize the molecular interaction of the LHRH (2-10) fragment, positing its role as a competitive antagonist. Furthermore, this document details the key experimental methodologies essential for dissecting these interactions, offering field-proven insights into experimental design and interpretation for drug development professionals.

The Gonadotropin-Releasing Hormone Receptor (GnRHR): A Unique GPCR

The GnRHR is a member of the rhodopsin-like, class A family of GPCRs, which are characterized by a seven-transmembrane (7TM) helical domain structure.[1][2] It plays a central role in regulating reproduction by binding GnRH in the anterior pituitary, which in turn stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4]

Atypical Structure: The Missing C-Terminal Tail

Unlike the vast majority of GPCRs, the mammalian (type I) GnRHR is distinguished by the absence of a cytoplasmic C-terminal tail.[1][5] This intracellular tail in other GPCRs is typically rich in serine and threonine residues that, upon agonist-induced receptor activation, become phosphorylated. This phosphorylation event recruits β-arrestins, which mediate receptor desensitization and internalization. The natural absence of this tail in the GnRHR means it evades rapid desensitization and internalizes slowly, a feature critical to its physiological function.[5][6] This sustained signaling capacity is a key consideration in the design of both agonist and antagonist therapies.

Conserved Networks and Structural Integrity

The structural integrity of the GnRHR is maintained by a network of non-covalent interactions that bridge the transmembrane helices.[1] Approximately 40 of these interhelical contacts are conserved across class A GPCRs, irrespective of their activation state, forming a stable receptor core.[1] Many mutations associated with congenital hypogonadotropic hypogonadism (cHH) disrupt these contacts, leading to receptor misfolding and decreased expression on the cell surface.[1][7] The transition from an inactive to an active state involves a rearrangement of a different set of conformation-specific contacts, which allows the receptor to bind and activate intracellular G proteins.[1][3]

The Ligands: GnRH Decapeptide and its (2-10) Fragment

Native LHRH (GnRH): Structure and Function

The native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).[8] Its N-terminal (pGlu¹, His², Trp³) and C-terminal (Pro⁹, Gly-NH₂¹⁰) residues are highly conserved and crucial for both receptor binding and activation.[9] The peptide adopts a β-turn conformation, which is essential for fitting into the receptor's binding pocket.[9][10] The pyroglutamic acid (pGlu) at position 1 and the histidine at position 2 are considered the "message" sequence, critical for triggering the conformational change that leads to receptor activation.

The LHRH (2-10) Fragment: A Putative Endogenous Modulator

LHRH is subject to enzymatic degradation in vivo, and one of the resulting products is the LHRH (2-10) fragment (His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). This fragment lacks the pGlu¹ residue. Studies on LHRH fragments have shown that the absence of this N-terminal residue abolishes the ability to stimulate gonadotropin release.[11] Therefore, LHRH (2-10) is unable to act as an agonist. However, by retaining the bulk of the peptide sequence, it can still interact with the receptor, suggesting a potential role as a competitive antagonist or an allosteric modulator.

Molecular Mechanism of Receptor Activation by Native LHRH

The binding of the full LHRH decapeptide to the GnRHR is a complex, multi-point interaction that leads to a specific conformational change in the receptor, shifting it from an inactive to an active state.

Key Ligand-Receptor Contact Points

Through extensive site-directed mutagenesis and molecular modeling studies, a detailed map of the ligand-receptor interface has been developed.[12] Key interactions include:

  • pGlu¹ (Ligand) ↔ Asn⁵.³⁹ (Receptor): The N-terminal pGlu is proposed to form a hydrogen bond with Asn in the fifth transmembrane helix (TM5).[9] This interaction is a critical anchor and is absent in the LHRH (2-10) fragment.

  • His² (Ligand) ↔ Asp²⁶¹/Lys³.³² (Receptor): The second residue, His², engages in a crucial interaction with Asp in TM2 and Lys in TM3. This contact is believed to be the primary trigger for receptor activation.[9]

  • Arg⁸ (Ligand) ↔ Asp⁷.³² (Receptor): A salt bridge between the positively charged Arg⁸ of the ligand and the negatively charged Asp in TM7 serves as a key binding determinant, stabilizing the ligand in the pocket.[9]

  • Gly-NH₂¹⁰ (Ligand) ↔ Asn²⁶⁵ (Receptor): The C-terminal amide group forms a hydrogen bond with Asn in TM2, anchoring the tail of the peptide.[9]

The Activation Cascade: From Binding to G Protein Coupling

Agonist binding initiates a series of conformational changes within the receptor. The interaction at the His² position is thought to disrupt a network of "inactive state" interhelical contacts, particularly between TM3 and TM6.[1][3] This allows the transmembrane helices to rearrange, creating a binding site on the intracellular surface for the heterotrimeric G protein, Gαq/11.[3] This conformational shift enables the receptor to act as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit, leading to its activation and the initiation of downstream signaling.[3]

The LHRH (2-10) Interaction: A Mechanistic Hypothesis

Based on the activation mechanism of the full peptide, the interaction of LHRH (2-10) can be understood as an incomplete binding event that fails to trigger activation.

  • Competitive Occupancy: The LHRH (2-10) fragment retains residues 2 through 10, including the critical Arg⁸ and the C-terminal amide. These residues likely allow the fragment to occupy the binding pocket, engaging with key anchoring points like Asp⁷.³² and Asn²⁶⁵.

  • Failure of Activation: By lacking the N-terminal pGlu¹, the fragment cannot form the crucial initial contact with Asn⁵.³⁹. More importantly, without His², it cannot engage the Asp²⁶¹/Lys³.³² "activation switch." Consequently, the receptor remains in its inactive conformation, unable to couple to and activate G proteins.

  • Antagonistic Action: By occupying the binding site without causing activation, LHRH (2-10) acts as a competitive antagonist, blocking the binding of the full, active LHRH decapeptide.

Downstream Signaling Cascades

Upon successful activation by an agonist, the GnRHR primarily signals through the Gαq/11 pathway.[3][5][13]

The Canonical Gq/11 Pathway
  • G Protein Activation: The agonist-bound GnRHR activates the Gαq/11 G protein.[3][8]

  • PLC Activation: The activated Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC).[14][15]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14][15]

  • PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[14]

  • Cellular Response: These signaling events culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotropes.[5]

Diagram: GnRHR Gαq/11 Signaling Pathway

GnRHR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRH LHRH Agonist GnRHR GnRH Receptor GnRH->GnRHR Binds Gq Gαq/11 GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Gonadotropin Synthesis & Secretion PKC->Response Leads to

Caption: Canonical Gαq/11 signaling pathway activated by LHRH agonists.

Key Methodologies for Elucidating the Ligand-Receptor Interaction

A multi-faceted experimental approach is required to fully characterize the molecular mechanisms of ligand-receptor interactions.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[16] A competitive binding assay, used to determine the binding affinity (Ki) of an unlabeled compound (like LHRH (2-10)), is particularly valuable.

  • Membrane Preparation:

    • Culture cells expressing the GnRHR (e.g., COS-7, HEK293, or pituitary cell lines like αT3-1).[4]

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[17]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]Buserelin or [³H]GnRH), and binding buffer.[4][18]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled GnRH) to saturate all specific binding sites.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test compound (e.g., LHRH (2-10)).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or 30°C) to reach equilibrium.[17][18]

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis A1 Prepare GnRHR Membranes B1 Combine Membranes, Radioligand & Compound in 96-well Plate A1->B1 A2 Prepare Radioligand & Test Compound Dilutions A2->B1 B2 Incubate to Equilibrium B1->B2 C1 Filter & Wash to Separate Bound from Free Ligand B2->C1 C2 Count Radioactivity C1->C2 C3 Calculate IC50 & Ki C2->C3

Caption: Experimental workflow for a competitive radioligand binding assay.

Site-Directed Mutagenesis

This technique is indispensable for identifying the specific amino acid residues in the receptor that are critical for ligand binding or receptor activation.[19][20]

  • Hypothesis: Based on structural models or sequence alignments, hypothesize that a specific residue (e.g., Asp⁷.³²) is critical for binding Arg⁸ of LHRH.

  • Mutagenesis: Use a commercial kit to introduce a point mutation into the GnRHR cDNA, changing the codon for the target residue (e.g., Asp to Ala to neutralize the charge, or to Glu to conserve the charge but alter the side chain length).

  • Expression: Transfect mammalian cells (e.g., COS-7) with the wild-type (WT) and mutant receptor cDNA.

  • Validation: Confirm expression of both WT and mutant receptors, for instance via Western blot or by binding with a radioligand that binds to a region unaffected by the mutation.

  • Functional Testing: Perform radioligand binding assays to see if the mutation affects ligand affinity (a change in Kd or Ki). Conduct functional assays (e.g., measuring inositol phosphate production) to see if the mutation affects receptor activation (a change in EC₅₀ or Emax).[21]

  • Interpretation: A significant loss in binding affinity after mutating Asp⁷.³² to Ala would strongly support a direct role for this residue in binding the ligand.

Cross-linking and Spectroscopic Techniques

To gain direct evidence of physical proximity between the ligand and receptor, advanced biophysical techniques can be employed.

  • Photochemical Cross-linking: Involves synthesizing a peptide analog containing a photo-reactive unnatural amino acid (e.g., p-benzoyl-l-phenylalanine, Bpa).[22][23] Upon UV irradiation, the Bpa will form a covalent bond with the nearest residue(s) on the receptor. Subsequent receptor digestion and mass spectrometry can identify the exact site of cross-linking.[22]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can provide dynamic information about the conformational changes that occur in both the ligand and the receptor during the binding process.[19][24]

Implications for Therapeutic Development

A granular understanding of the LHRH-GnRHR interaction is fundamental to the rational design of novel therapeutics.

  • Agonist Design: Super-agonists (e.g., Leuprolide, Goserelin) were developed by modifying the native LHRH sequence to increase receptor affinity and resist enzymatic degradation.[8][25] For example, substituting Gly⁶ with a D-amino acid stabilizes the β-turn conformation, enhancing binding.[8] These agonists cause initial stimulation followed by profound receptor downregulation and desensitization, effectively achieving medical castration.[13][26][27]

  • Antagonist Design: Modern antagonists (e.g., Cetrorelix, Degarelix) are designed with multiple amino acid substitutions to occupy the binding pocket with high affinity but without triggering the activation switch.[8][25] Understanding that His² is the key to activation allows for its targeted replacement to create pure antagonists that cause an immediate suppression of gonadotropins without an initial flare.[8]

  • Targeted Drug Delivery: The overexpression of GnRHR on various cancer cells (including prostate, breast, and ovarian) allows for the use of LHRH analogs as targeting moieties to deliver cytotoxic drugs or nanoparticles directly to tumors, minimizing off-target toxicity.[15][28][29]

Conclusion

The molecular interaction between LHRH and its receptor is a finely tuned process governed by specific, multi-point contacts that translate ligand binding into a precise signaling cascade. While the full decapeptide acts as a potent agonist by engaging a molecular "activation switch," fragments like LHRH (2-10) that lack the critical N-terminal residues likely function as competitive antagonists. A deep, mechanistic understanding, derived from a combination of binding assays, mutagenesis, and advanced biophysical techniques, is not merely of academic interest. It provides the foundational knowledge required for the rational design and development of next-generation agonists, antagonists, and targeted therapies for a host of human diseases.

References

  • Morgan, K., & Millar, R. P. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 284. [Link]

  • Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. PubMed, 29109707. [Link]

  • Fromme, B. J., et al. (2001). Structures of GnRHs and the human GnRH receptor. ResearchGate. [Link]

  • Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Semantic Scholar. [Link]

  • Vaidehi, N., et al. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. PMC. [Link]

  • Stojilkovic, S. S., et al. (1998). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews, 19(5), 521–542. [Link]

  • El-Kholy, S., et al. (2023). Physiology, Gonadotropin-Releasing Hormone. StatPearls. [Link]

  • Hislop, J. N., et al. (2010). Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors. PMC. [Link]

  • Di Fiore, A., & D'Aniello, A. (2007). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update, 13(6), 567–580. [Link]

  • Conn, P. M., et al. (1983). Agents That Decrease Gonadotropin-Releasing Hormone (GnRH) Receptor Internalization Do Not Inhibit GnRH-mediated Gonadotrope Desensitization. PubMed. [Link]

  • Vaidehi, N., et al. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. ResearchGate. [Link]

  • Morgan, K., & Millar, R. P. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. [Link]

  • Maya-Nunez, G., et al. (2002). Two common naturally occurring mutations in the human gonadotropin-releasing hormone (GnRH) receptor have differential effects on gonadotropin gene expression and on GnRH-mediated signal transduction. PubMed. [Link]

  • Li, Y., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Ji, Z., et al. (2015). Cross-linking strategies to study peptide ligand-receptor interactions. PubMed. [Link]

  • Ji, Z., et al. (2015). Cross-linking Strategies to Study Peptide Ligand–Receptor Interactions. ResearchGate. [Link]

  • Millar, R. P., et al. (2008). Diversity of actions of GnRHs mediated by ligand-induced selective signaling. PMC. [Link]

  • Arora, K. K., et al. (1997). Mutations of the Conserved DRS Motif in the Second Intracellular Loop of the Gonadotropin- Releasing Hormone Receptor Affect Signal Transduction. Molecular Endocrinology, 11(5), 579–586. [Link]

  • Perrin, M. H., et al. (1980). Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists. PubMed. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Zarrabi, S., et al. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. PMC. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Sealfon, S. C., et al. (1997). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews, 18(2), 180–205. [Link]

  • Zarrabi, S., et al. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. [Link]

  • Rick, F. G., et al. (2024). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Nature. [Link]

  • Block, N. L., et al. (2022). Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection. PMC. [Link]

  • Schally, A. V., & Comaru-Schally, A. M. (2000). Mode of Action of LHRH Analogs. Holland-Frei Cancer Medicine. [Link]

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  • Marchetti, B., et al. (1989). Luteinizing Hormone-Releasing Hormone Signaling at the Lymphocyte Involves Stimulation of Interleukin-2 Receptor Expression. Endocrinology, 125(5), 2677–2685. [Link]

  • Pinski, J., et al. (1996). Effects of long-term treatment with the luteinizing hormone-releasing hormone (LHRH) agonist Decapeptyl and the LHRH antagonist Cetrorelix on the levels of pituitary LHRH receptors and their mRNA expression in rats. PNAS. [Link]

  • Sealfon, S. C., et al. (1997). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews. [Link]

  • Hansel, W., et al. (2014). LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells. PMC. [Link]

  • Conn, P. M. (2018). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]

  • Pinski, J., et al. (1996). Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats. PMC. [Link]

  • Reynolds, C. A. (2018). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. [Link]

  • Lavoie, M., et al. (1988). Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta mRNA levels in rat anterior pituitary cells in primary culture. SciSpace. [Link]

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The Emerging Paradigm of N-Terminal LHRH Fragments: From Metabolic Byproducts to Bioactive Regulators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, the study of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), has centered on the full decapeptide and its synthetic analogs. These molecules are cornerstones in reproductive medicine and oncology, primarily through their action on the pituitary GnRH receptor (GnRH-R). However, a growing body of evidence compels a shift in perspective, suggesting that the metabolic fragments of LHRH, particularly those with N-terminal deletions, are not mere inactive byproducts but possess distinct and significant physiological roles. This guide provides an in-depth technical exploration of the current understanding of these fragments, their known and putative functions, the experimental methodologies to elucidate their activity, and their potential as novel therapeutic targets. We will delve into the nuanced world of LHRH metabolism, receptor interactions beyond the canonical GnRH-R, and the signaling cascades they trigger, offering a forward-looking perspective for researchers in endocrinology, oncology, and drug discovery.

Introduction: Beyond the Decapeptide

The canonical understanding of LHRH physiology revolves around its pulsatile release from the hypothalamus and its subsequent binding to GnRH-R on pituitary gonadotrophs, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This axis is the master regulator of gonadal function. The therapeutic utility of LHRH analogs, both agonists and antagonists, is predicated on their ability to manipulate this pathway, leading to either stimulation or profound suppression of gonadotropin release.[2][3]

Native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) with a notoriously short half-life of 2 to 4 minutes in humans, a consequence of rapid enzymatic degradation.[2][4] This degradation is not a random process but is mediated by specific peptidases, leading to the generation of a variety of peptide fragments. Historically, these fragments were dismissed as inactive metabolites. However, this view is being challenged by emerging research demonstrating that at least one of these fragments, the N-terminal pentapeptide LHRH-(1-5), possesses intrinsic biological activity, opening a new frontier in LHRH research.[5]

This guide will navigate this evolving landscape, providing a comprehensive overview of the physiological roles of N-terminal deleted LHRH fragments, with a particular focus on LHRH-(1-5), and will also explore the less-understood activities of other fragments.

The Metabolic Landscape of LHRH and the Generation of N-Terminal Deleted Fragments

The in vivo degradation of LHRH is a critical aspect of its physiology, ensuring its pulsatile signaling. Several enzymes are implicated in its metabolism, with cleavage occurring at multiple sites along the peptide backbone. A key enzyme in the generation of N-terminal fragments is the neutral endopeptidase 24.15 (EP24.15), a metalloendopeptidase that cleaves the Tyr5-Gly6 bond of LHRH to produce the N-terminal fragment LHRH-(1-5) and the C-terminal fragment LHRH-(6-10).[5] Other enzymes, such as prolyl endopeptidase and pyroglutamyl peptidase I, also contribute to LHRH degradation, generating a complex milieu of fragments.[6]

The identification and quantification of these fragments in biological samples are crucial for understanding their physiological relevance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: Identification of LHRH Metabolites by Nano-LC/MS

This protocol provides a general framework for the identification of LHRH degradation products in a biological matrix (e.g., cell culture supernatant, tissue homogenate).

Objective: To identify and characterize N-terminal deleted LHRH fragments.

Materials:

  • Sample containing LHRH and its potential metabolites.

  • Nano-liquid chromatography system.

  • Orbitrap mass spectrometer.

  • C18 reverse-phase nano-LC column.

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: 0.1% formic acid in acetonitrile.

  • LHRH standard and predicted fragment standards (if available).

  • Database search software (e.g., PEAKS, Mascot).

Procedure:

  • Sample Preparation: Clarify the biological sample by centrifugation to remove cellular debris. Solid-phase extraction (SPE) may be necessary to concentrate the peptides and remove interfering substances.

  • Nano-LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Apply a linear gradient of Solvent B to elute the peptides. The gradient parameters should be optimized based on the expected hydrophobicity of the fragments.

  • Mass Spectrometry Analysis:

    • Couple the nano-LC eluent to the Orbitrap mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).

    • Set the mass spectrometer to perform high-resolution scans for both precursor and fragment ions.

  • Data Analysis:

    • Process the raw MS data to identify the mass-to-charge ratio (m/z) of the precursor ions and their corresponding fragment ions.

    • Utilize database search algorithms to identify the peptides by matching the experimental MS/MS spectra against a database containing the LHRH sequence and its potential modifications and truncations.

    • For unexpected fragments, de novo sequencing approaches can be employed to determine the amino acid sequence directly from the MS/MS data.[7]

Causality Behind Experimental Choices:

  • Nano-LC: Provides high-resolution separation of complex peptide mixtures, which is essential for distinguishing between closely related LHRH fragments.[7]

  • Orbitrap Mass Spectrometer: Offers high mass accuracy and resolution, enabling the confident identification of peptides and their modifications, even those with small mass shifts.[7]

  • Data-Dependent Acquisition: Allows for the automated and unbiased selection of precursor ions for fragmentation, maximizing the identification of peptides in a complex sample.

The Bioactivity of LHRH-(1-5): A Paradigm Shift

The most well-characterized N-terminal deleted LHRH fragment is the pentapeptide LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr). Contrary to being an inert degradation product, LHRH-(1-5) has been shown to exert distinct biological effects, suggesting a role as a bioactive peptide in its own right.

Regulation of LHRH Gene Expression

One of the most intriguing functions of LHRH-(1-5) is its ability to regulate the expression of its parent molecule, LHRH. In the GT1-7 immortalized hypothalamic GnRH neuronal cell line, LHRH-(1-5) has been shown to stimulate LHRH gene expression at the post-transcriptional level.[8] This finding is in stark contrast to the auto-inhibitory effect of the full-length LHRH decapeptide on its own gene expression. This suggests a sophisticated feedback mechanism where the metabolic byproduct of LHRH can positively regulate its synthesis.

This stimulatory effect of LHRH-(1-5) on LHRH gene expression is mediated through the calcium/calmodulin-dependent protein kinase (CaMK) pathway.[8]

A Novel Receptor: GPR173

The discovery that LHRH-(1-5) exerts biological effects independent of the canonical GnRH-R prompted the search for its own receptor. Recent studies have identified the G protein-coupled receptor 173 (GPR173), also known as SREB3, as a putative receptor for LHRH-(1-5).[5][9] GPR173 is a highly conserved receptor expressed in the brain and peripheral tissues, including reproductive organs.[9]

The activation of GPR173 by LHRH-(1-5) has been linked to the inhibition of cellular migration in a GnRH-secreting cell line, suggesting a potential role in neuronal development and guidance.[5]

GPR173 Signaling Pathways

GPR173 appears to couple to multiple downstream signaling pathways, including the canonical Gs-mediated cyclic AMP (cAMP)/protein kinase A (PKA)-CREB pathway and non-canonical β-arrestin pathways.[9] The activation of these pathways can lead to a diverse range of cellular responses, including the regulation of gene expression, cell proliferation, and mitochondrial biogenesis.[9]

GPR173_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LHRH-(1-5) LHRH-(1-5) GPR173 GPR173 LHRH-(1-5)->GPR173 Binding Gs Gαs GPR173->Gs Activation beta_arrestin β-Arrestin GPR173->beta_arrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene MAPK MAPK Pathway beta_arrestin->MAPK Cellular_Responses Cellular Responses MAPK->Cellular_Responses

Exploring the Uncharted Territory: Other N-Terminal Deleted Fragments

While LHRH-(1-5) has garnered the most attention, the metabolic breakdown of LHRH generates a variety of other N-terminal deleted fragments, such as LHRH(2-10), LHRH(3-10), and LHRH(4-10).[10][11] The physiological roles of these fragments are largely unknown and represent a significant gap in our understanding of LHRH biology.

Preliminary studies on C-terminal fragments of a highly active LHRH analog have shown that even shorter peptides can retain biological activity, such as inducing ovulation and LH/FSH release.[10] This provides a rationale for investigating the potential bioactivity of N-terminal deleted fragments of the native LHRH.

Future research should focus on systematically synthesizing these fragments and screening them for biological activity using a battery of in vitro assays.

Methodologies for Characterizing the Bioactivity of N-Terminal Deleted LHRH Fragments

A multi-pronged experimental approach is necessary to fully characterize the physiological roles of N-terminal deleted LHRH fragments. This includes peptide synthesis, receptor binding assays, and functional cell-based assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of LHRH fragments is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of LHRH Fragments

Objective: To synthesize N-terminal deleted LHRH fragments.

Materials:

  • Rink amide resin (for C-terminal amide).

  • Fmoc-protected amino acids.

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA, NMM).

  • Deprotection solution: 20% piperidine in DMF.

  • Cleavage cocktail (e.g., TFA/TIS/water).

  • DMF, DCM (peptide synthesis grade).

  • HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the C-terminal amino acid of the desired fragment with a coupling reagent and a base.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[12][13]

Causality Behind Experimental Choices:

  • Fmoc Chemistry: Offers mild deprotection conditions, which minimizes side reactions and is compatible with a wide range of amino acid protecting groups.[12]

  • Rink Amide Resin: Directly yields a C-terminally amidated peptide upon cleavage, mimicking the native LHRH structure.[12]

  • HPLC Purification: Is essential to remove deletion sequences and other impurities generated during synthesis, ensuring a high-purity product for biological assays.

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Couple Fmoc-Amino Acid (HBTU/DIPEA) deprotect1->couple wash Wash couple->wash loop Repeat for each Amino Acid wash->loop loop->deprotect1 Yes cleave Cleave from Resin & Deprotect (TFA Cocktail) loop->cleave No (Sequence Complete) purify Purify by HPLC cleave->purify characterize Characterize by Mass Spec purify->characterize end Pure Peptide Fragment characterize->end

Receptor Binding Assays

To determine if N-terminal deleted LHRH fragments interact with known or novel receptors, radioligand binding assays are indispensable.

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To assess the binding affinity of LHRH fragments to specific receptors (e.g., GnRH-R, GPR173).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-LHRH agonist).

  • Unlabeled LHRH fragment (competitor).

  • Binding buffer.

  • Filtration apparatus and glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled LHRH fragment.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value, which can be used to calculate the binding affinity (Ki) of the fragment.[14][15]

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: Provides a highly sensitive method for detecting and quantifying ligand-receptor binding.[14]

  • Competition Format: Allows for the determination of the binding affinity of unlabeled compounds (the LHRH fragments) by their ability to displace the binding of a known radiolabeled ligand.[15]

  • Filtration: Is a rapid and effective method for separating bound and free radioligand, which is crucial for obtaining accurate binding data.[16]

Functional Cell-Based Assays

To investigate the downstream effects of LHRH fragment binding, a variety of cell-based assays can be employed.

  • Calcium Imaging Assays: To measure changes in intracellular calcium concentrations, which are a hallmark of Gq-coupled GPCR activation (like the canonical GnRH-R).[17][18]

  • cAMP Assays: To measure changes in intracellular cAMP levels, which are indicative of Gs or Gi-coupled GPCR activation (like GPR173).

  • Cell Proliferation Assays: To determine the effect of the fragments on the growth of cancer cell lines that express LHRH receptors or GPR173. Assays such as the MTT or BrdU incorporation assays can be used.[19][20]

  • Gonadotropin Release Assays: To assess the ability of the fragments to stimulate or inhibit LH and FSH release from primary pituitary cell cultures or pituitary cell lines.[21]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of N-terminal deleted LHRH fragments on the proliferation of cancer cells.

Materials:

  • Cancer cell line expressing the target receptor (e.g., LNCaP, MCF-7).

  • 96-well cell culture plates.

  • LHRH fragment solutions at various concentrations.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the LHRH fragment for a defined period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the fragment concentration and determine the IC50 value.[19]

Causality Behind Experimental Choices:

  • MTT Assay: Is a colorimetric assay that measures the metabolic activity of cells, which is an indirect measure of cell viability and proliferation. It is a widely used, robust, and high-throughput method.

  • Dose-Response Curve: Allows for the determination of the potency of the LHRH fragment in inhibiting cell proliferation (IC50 value).

Potential Therapeutic Implications and Future Directions

The discovery of bioactive N-terminal deleted LHRH fragments opens up new avenues for therapeutic intervention.

  • Novel Drug Targets: GPR173 and potentially other undiscovered receptors for LHRH fragments represent novel targets for the development of drugs to treat a range of conditions, including reproductive disorders and cancer.

  • Targeted Cancer Therapy: The differential expression of these receptors in cancerous versus healthy tissues could be exploited for targeted drug delivery.

  • Biomarkers: The levels of specific LHRH fragments in biological fluids could serve as biomarkers for certain diseases or as indicators of treatment response.

Future research in this field should focus on:

  • Deconvoluting the physiological roles of the full spectrum of N-terminal deleted LHRH fragments.

  • Identifying and characterizing the receptors for these fragments.

  • Elucidating the downstream signaling pathways activated by these fragment-receptor interactions.

  • Investigating the therapeutic potential of targeting these novel pathways in preclinical models of disease.

Conclusion

The traditional view of LHRH metabolism as a simple inactivation process is being replaced by a more nuanced understanding of the bioactivity of its fragments. The N-terminal deleted fragment LHRH-(1-5) has emerged as a key player in the regulation of LHRH gene expression and cellular migration, acting through its own receptor, GPR173. The physiological roles of other N-terminal deleted fragments remain an exciting and largely unexplored area of research. This guide has provided a comprehensive overview of the current knowledge and the experimental tools necessary to further investigate this burgeoning field. By embracing this new paradigm, researchers and drug development professionals can unlock the potential of these once-overlooked fragments to develop novel diagnostics and therapeutics.

References

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  • Transgenic and knockout mouse models for the study of luteinizing hormone and luteinizing hormone receptor function. PubMed. [Link]

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Structural Elucidation and Analytical Profiling of the LHRH (2-10) Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Analytical Chemists, DMPK Scientists, and Peptide Drug Developers

Executive Summary

The LHRH (2-10) nonapeptide (Sequence: H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ ) is the primary metabolic degradation product of Gonadotropin-Releasing Hormone (GnRH/LHRH). Formed by the specific cleavage of the N-terminal pyroglutamic acid (pGlu) by Pyroglutamyl Peptidase I (PPI), this fragment represents a critical stability-indicating analyte in the development of LHRH agonist therapeutics (e.g., Leuprolide, Goserelin).

While often considered biologically inert regarding gonadotropin release, the structural characterization of LHRH (2-10) is essential for validating metabolic stability assays and establishing mass balance in pharmacokinetic studies. This guide details the physicochemical properties, structural dynamics, and validated protocols for the isolation and identification of this metabolite.

Physicochemical Profile

The removal of the N-terminal pGlu residue fundamentally alters the charge state and hydrophobicity of the peptide. Unlike the native LHRH, which has a blocked N-terminus, LHRH (2-10) possesses a free N-terminal amine on the Histidine residue, significantly shifting its isoelectric point.

Table 1: Comparative Physicochemical Properties
PropertyNative LHRH (1-10)LHRH (2-10) MetaboliteImpact on Analysis
Sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂Loss of pGlu (-111 Da)
Monoisotopic Mass 1182.58 Da1071.55 DaDistinct MS precursor shift
N-Terminus Blocked (Lactam ring)Free Amine (Histidine)Increased polarity; pH-dependent solubility
Isoelectric Point (pI) ~9.6~10.5Altered retention in Cation Exchange
Hydrophobicity ModerateReducedElutes earlier on Reverse Phase (C18)

Structural Characterization

Primary Structure & Mass Spectrometry

Mass spectrometry is the gold standard for confirming the LHRH (2-10) structure. The loss of the pGlu residue results in a predictable mass shift, but the fragmentation pattern provides the definitive "fingerprint."

  • Precursor Ion: In positive ESI, LHRH (2-10) predominantly forms the [M+2H]²⁺ ion at m/z 536.8 and the [M+H]⁺ ion at m/z 1072.6 .

  • Fragmentation Logic:

    • y-ions: The C-terminus is identical to the native peptide. Therefore, the y-ion series (y1 to y8) remains identical to native LHRH.

    • b-ions: The N-terminus is truncated. All b-ions are shifted by exactly -111.03 Da compared to the native parent.

Conformational Dynamics (NMR & CD)

Native LHRH exhibits a characteristic Type II'


-turn involving residues Gly⁶-Leu⁷, stabilized by hydrogen bonding between the carbonyl of Ser⁴ and the amide of Arg⁸.
  • Impact of Truncation: The N-terminal pGlu in native LHRH is involved in a hydrogen bond network that stabilizes the folded conformation. NMR solution studies suggest that the (2-10) fragment retains the propensity for the Gly⁶-Leu⁷ turn but exhibits significantly higher conformational flexibility at the N-terminus (His-Trp region).

  • Biological Consequence: This loss of rigid N-terminal structure, combined with the loss of the pGlu contact point, is the primary structural cause for the fragment's drastically reduced receptor binding affinity (<0.1% of native).

Visualizing the Metabolic Pathway

The following diagram illustrates the enzymatic cleavage pathway and the resulting structural shift.

LHRH_Degradation cluster_0 Structural Change LHRH Native LHRH (1-10) [pGlu-His-Trp...] Fragment LHRH (2-10) [H-His-Trp...] LHRH->Fragment Hydrolysis (N-term) pGlu Pyroglutamic Acid (Cleaved) LHRH->pGlu Enzyme Pyroglutamyl Peptidase I (PPI) Enzyme->LHRH Catalysis

Figure 1: Enzymatic degradation pathway of LHRH by Pyroglutamyl Peptidase I, yielding the (2-10) metabolite.

Analytical Protocol: LC-MS/MS Quantification

Expert Insight: Standard reverse-phase conditions often result in peak tailing for LHRH (2-10) due to the free imidazole on the N-terminal Histidine interacting with residual silanols. The use of an ion-pairing agent (TFA) or a charged surface hybrid (CSH) column is recommended.

Sample Preparation
  • Matrix: Plasma or Cell Culture Supernatant.

  • Stabilization: Immediately add 1,10-Phenanthroline (enzyme inhibitor) to collection tubes to prevent ex vivo degradation of the parent LHRH into the (2-10) fragment during processing.

  • Extraction: Solid Phase Extraction (SPE) using a weak cation exchange (WCX) cartridge is superior to protein precipitation, as it concentrates the cationic peptide and removes phospholipids.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 40% B (LHRH 2-10 elutes ~3.5 min; Native ~4.2 min)

    • 6-7 min: Wash 95% B

Mass Spectrometry Parameters (MRM)

For quantitative rigor, monitor the following transitions. The "Quantifier" is the most abundant fragment, while the "Qualifier" confirms identity.

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Origin of Fragment
LHRH (2-10) 536.8 [M+2H]²⁺249.1 392.2 y2 (Pro-Gly-NH₂) / y3
Native LHRH 591.8 [M+2H]²⁺249.1 220.1 y2 / b2

Workflow Visualization

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Stabilize Inhibitor Addition (Phenanthroline) Sample->Stabilize Immediate SPE SPE Extraction (WCX Cartridge) Stabilize->SPE Clean-up LC UPLC Separation (CSH C18 Column) SPE->LC Gradient Elution MS MS/MS Detection (ESI+ MRM) LC->MS m/z 536.8 -> 249.1 Data Quantification (Mass Balance) MS->Data

Figure 2: Validated analytical workflow for the isolation and quantification of LHRH (2-10).

References

  • National Center for Biotechnology Information (NCBI). Pyroglutamyl-peptidase I: Enzyme Entry EC 3.4.19.3. [Link]

  • Newton, C. et al. Degradation of luteinizing hormone-releasing hormone (LHRH) by pituitary plasma membrane enzymes. Journal of Endocrinology. [Link]

  • Sealfon, S.C. et al. Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. [Link]

  • University of Queensland. In vivo pharmacological evaluation of a lactose-conjugated luteinizing hormone releasing hormone analogue. (Contains validated LC-MS methods for LHRH metabolites). [Link]

  • SCIEX Technical Notes. Achieving low-pg/mL quantitation of leuprolide in human plasma. (Reference for LHRH agonist MS parameters). [Link]

The Enigmatic Role of LHRH Fragments in Oncology: A Technical Guide to LHRH (2-10) and its Therapeutic Lineage

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Preamble: Beyond the Decapeptide

The targeting of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor has become a cornerstone of endocrine therapy for hormone-sensitive cancers, notably prostate and breast cancer.[1][2] The canonical approach involves the use of full-length LHRH agonists and antagonists to modulate the hypothalamic-pituitary-gonadal axis, inducing a state of medical castration.[3][4] However, the biological landscape of LHRH extends beyond the intact decapeptide. Metabolites and fragments of LHRH, such as the nonapeptide LHRH (2-10), represent an under-explored frontier with potential implications for diagnostics, drug design, and our fundamental understanding of LHRH receptor signaling in oncological settings.

This technical guide eschews a conventional review structure. Instead, it embarks on a focused exploration of LHRH (2-10), examining its identity as a metabolic byproduct and its theoretical therapeutic relevance. From this core, we expand to the broader, more established applications of LHRH-based therapies that have evolved from our understanding of the parent molecule. Our objective is to provide a nuanced, technically-grounded perspective for the researcher actively engaged in the development of next-generation cancer therapeutics.

The LHRH (2-10) Fragment: A Metabolite in the Shadows

The native LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a fleeting existence in plasma, with a half-life of only 2 to 4 minutes.[2] This rapid degradation is a critical factor that necessitated the development of more stable synthetic analogs for therapeutic use.[2][5] Enzymatic cleavage is a primary route of metabolism, and while various breakdown products exist, there is evidence to suggest that LHRH-like immunoreactivity detected in urine may correspond to the LHRH (2-10) fragment rather than the intact hormone.[6]

This observation positions LHRH (2-10) primarily as a metabolite. Its therapeutic potential as a standalone agent has not been a major focus of research, and there is a conspicuous absence of preclinical or clinical trials evaluating it for oncological applications. The logical line of inquiry, therefore, shifts from "Is LHRH (2-10) a therapeutic?" to "What are the implications of this fragment's existence?".

1.1 Biological Activity and Receptor Affinity: A Theoretical Framework

Early studies on LHRH fragments, primarily from the 1970s, demonstrated that certain C-terminal fragments of potent LHRH analogs could retain a degree of biological activity, such as inducing ovulation in animal models.[7][8] This suggests that the entire decapeptide sequence is not strictly essential for receptor interaction and activation.

However, the affinity of these smaller fragments is generally lower than that of the full-length parent molecule or its stabilized synthetic analogs. For LHRH (2-10), the loss of the N-terminal pyroglutamic acid is significant, as this residue is known to be important for receptor binding and protection against degradation. It is plausible that LHRH (2-10) possesses some residual, low-affinity binding capacity for the LHRH receptor.

Hypothetical Implications for Oncology:

  • Competitive Inhibition: Could endogenous or exogenous LHRH (2-10) act as a weak competitive antagonist, subtly modulating the effects of the full-length hormone or therapeutic analogs at the tumor site?

  • Biomarker Potential: Could the levels of LHRH (2-10) in plasma or urine serve as a biomarker for the metabolic rate of LHRH-based therapies, offering insights into drug clearance and patient-specific dosing?

  • Foundation for Analog Design: Does the structure of LHRH (2-10) offer any insights for the design of novel, smaller, and perhaps more tissue-penetrant LHRH receptor ligands?

These questions remain speculative and underscore the need for further basic research into the pharmacology of LHRH fragments. The field's trajectory has, for valid reasons of stability and potency, focused on modifying the full decapeptide.

The Rationale for LHRH Receptor Targeting in Oncology

The therapeutic utility of LHRH-based agents in cancer stems from the overexpression of LHRH receptors on the surface of various tumor cells, a feature not shared by most healthy tissues outside of the pituitary gland.[9][10] This differential expression provides a molecular target for both endocrine manipulation and targeted drug delivery.

LHRH Receptor Expression in Malignancies:

Cancer TypeApproximate Percentage of Tumors Expressing LHRH Receptors
Ovarian Cancer~80-90%
Endometrial Cancer~80%
Prostate Cancer~86%
Breast Cancer~50%
Pancreatic CancerHigh prevalence reported
MelanomaExpression demonstrated
GlioblastomaExpression demonstrated

This table synthesizes data from multiple sources for illustrative purposes.[5][9][10]

The presence of these receptors on tumor cells allows for two primary therapeutic strategies:

  • Indirect Action: Modulation of the pituitary-gonadal axis to reduce circulating levels of sex hormones that act as growth factors for hormone-dependent tumors.[3]

  • Direct Action: Direct engagement of LHRH receptors on cancer cells to trigger anti-proliferative and apoptotic signaling pathways.[11]

Mechanisms of Action: A Dual Approach

The anti-tumor effects of LHRH-based therapies are multifaceted, involving both systemic hormonal suppression and direct cellular actions.

3.1 Indirect (Pituitary) Mechanism

This is the classical and most well-understood mechanism.

  • LHRH Agonists: Chronic administration of LHRH agonists (e.g., Leuprolide, Goserelin) leads to an initial surge in LH and FSH, followed by downregulation and desensitization of pituitary LHRH receptors.[12] This results in a profound and sustained suppression of testosterone and estrogen production, achieving a state of "medical castration."

  • LHRH Antagonists: These agents (e.g., Degarelix) competitively block pituitary LHRH receptors, leading to an immediate and rapid reduction in LH, FSH, and consequently, sex steroid levels, without the initial flare associated with agonists.[4]

3.2 Direct (Tumor Cell) Mechanism

Mounting evidence indicates that LHRH analogs can directly inhibit cancer cell growth, independent of their effects on the pituitary.[11] In contrast to the pituitary LHRH receptor, which is coupled to a Gαq/11 protein, the LHRH receptor in tumor cells is often coupled to a Gαi protein.[11]

Activation of this pathway can lead to:

  • Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Activation of phosphotyrosine phosphatases.

  • Inhibition of mitogen-activated protein kinase (MAPK) signaling cascades.

  • Upregulation of pro-apoptotic proteins like p21.[13][14]

This direct anti-proliferative effect is a key rationale for exploring LHRH-based therapies in hormone-independent cancers that still express the receptor.

Signaling Pathway Diagram: LHRH Receptor Action

LHRH_Signaling cluster_pituitary Pituitary Gonadotroph cluster_tumor Tumor Cell LHRH_P LHRH Analog Receptor_P LHRH Receptor LHRH_P->Receptor_P Gq Gαq/11 Receptor_P->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Gonadotropin LH / FSH Release Ca_PKC->Gonadotropin LHRH_T LHRH Analog Receptor_T LHRH Receptor LHRH_T->Receptor_T Gi Gαi Receptor_T->Gi AC Adenylyl Cyclase Gi->AC PTP PTP Activation Gi->PTP cAMP ↓ cAMP AC->cAMP Proliferation ↓ Proliferation ↑ Apoptosis cAMP->Proliferation MAPK MAPK Pathway PTP->MAPK MAPK->Proliferation

Caption: Dual signaling of LHRH analogs in pituitary and tumor cells.

The Evolution to Targeted Cytotoxic LHRH Analogs

The high expression of LHRH receptors on cancer cells, coupled with their ability to internalize upon ligand binding, makes them ideal candidates for a "Trojan horse" strategy.[9] This has led to the development of peptide-drug conjugates (PDCs), where a potent cytotoxic agent is linked to an LHRH analog. This approach aims to deliver the chemotherapy payload directly to the tumor, increasing efficacy while minimizing systemic toxicity.

A prominent example is AEZS-108 (Zoptarelin Doxorubicin) , which consists of the LHRH agonist [D-Lys6]LHRH chemically linked to doxorubicin.[13][14]

4.1 Preclinical Evidence for LHRH-PDCs

Numerous preclinical studies have validated the efficacy of this targeted approach.

CompoundCancer ModelKey Findings
AEZS-108 DU-145 Castration-Resistant Prostate Cancer (in vivo)90.5% tumor growth inhibition, significantly greater than doxorubicin alone or in unconjugated combination.[13][14]
AEZS-108 DU-145 Castration-Resistant Prostate Cancer (in vitro)61.2% inhibition of cell proliferation and a 46% increase in apoptosis.[13][14]
AN-207 (pyrrolino-DOX conjugate)ES-2 Ovarian Cancer (LHRH-R positive)Dose-dependent cell death at 2-10 nM, with minimal effect on LHRH-R negative cells.
AN-152 (earlier name for AEZS-108)OVCAR-3 Ovarian Cancer (in vivo)Tumor size reduced to 63-67% of baseline, versus 231-238% in controls.[5]

These studies consistently demonstrate receptor-dependent uptake and cytotoxicity, highlighting the specificity of the targeting strategy.[5]

4.2 Experimental Protocol: Competitive Binding Assay

A fundamental experiment to validate the receptor-mediated uptake of a targeted LHRH analog is the competitive binding assay.

Objective: To determine if the binding of a labeled LHRH conjugate to cancer cells can be displaced by an excess of unlabeled LHRH, proving the interaction is specific to the LHRH receptor.

Methodology:

  • Cell Culture: Culture LHRH receptor-positive cancer cells (e.g., DU-145, OVCAR-3) to near confluence in appropriate media.

  • Ligand Preparation: Prepare a radiolabeled or fluorescently-labeled LHRH analog (the "hot" ligand) at a fixed concentration. Prepare a series of dilutions of the unlabeled LHRH analog (the "cold" ligand) at concentrations ranging from 1000x lower to 1000x higher than the hot ligand.

  • Incubation: Wash the cultured cells with a binding buffer. Incubate the cells with the fixed concentration of the hot ligand, either alone or in the presence of the varying concentrations of the cold ligand.

  • Washing: After incubation, wash the cells extensively with ice-cold buffer to remove any unbound ligand.

  • Lysis and Quantification: Lyse the cells and quantify the amount of bound hot ligand using a gamma counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the amount of bound hot ligand as a function of the concentration of the cold ligand. A successful experiment will show a sigmoidal curve where increasing concentrations of the cold ligand displace the hot ligand, demonstrating specific and competitive binding.

Binding_Assay_Workflow start Start: LHRH-R+ Cells culture 1. Culture Cells to Confluence start->culture prepare 2. Prepare Labeled ('Hot') and Unlabeled ('Cold') Ligands culture->prepare incubate 3. Incubate Cells: - Hot Ligand Alone - Hot + Increasing [Cold] Ligand prepare->incubate wash 4. Wash to Remove Unbound Ligand incubate->wash lyse 5. Lyse Cells wash->lyse quantify 6. Quantify Bound Hot Ligand lyse->quantify analyze 7. Plot Bound vs. [Cold] Ligand quantify->analyze end End: Determine Specific Binding analyze->end

Sources

Methodological & Application

Optimal Storage and Handling of LHRH (2-10) Stock Solutions: A Protocol for Ensuring Stability and Experimental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: Luteinizing Hormone-Releasing Hormone (LHRH) and its fragments, such as LHRH (2-10), are critical reagents in reproductive and oncological research. The integrity of these peptides is paramount for obtaining reproducible and reliable experimental results. However, peptides in solution are susceptible to various degradation pathways, including hydrolysis, oxidation, and damage from repeated freeze-thaw cycles. This application note provides a comprehensive, field-tested guide to the optimal storage and handling of LHRH (2-10) stock solutions. We delve into the rationale behind each step, from the initial handling of the lyophilized powder to the preparation, aliquoting, and long-term storage of aqueous and non-aqueous stock solutions, ensuring researchers can maintain the peptide's biological activity and structural integrity over time.

Foundational Principles of Peptide Stability

LHRH (2-10), a nonapeptide fragment of LHRH, requires meticulous handling to prevent degradation. The primary goal of any storage protocol is to minimize the chemical and physical stresses that can compromise the peptide's structure and function.

  • Hydrolysis: The presence of water is the primary risk factor for lyophilized peptides. Absorbed moisture can significantly accelerate the cleavage of peptide bonds, reducing the overall peptide content and stability.[1] Therefore, handling the dry powder correctly is the first line of defense.

  • Oxidation: Certain amino acid residues are prone to oxidation, particularly Cysteine (Cys), Methionine (Met), and Tryptophan (Trp). LHRH (2-10) contains a Tryptophan residue, making it susceptible to oxidative damage. This process can be catalyzed by exposure to atmospheric oxygen and certain buffer conditions.

  • Freeze-Thaw Damage: The physical stress of ice crystal formation during freezing and thawing is a major cause of peptide degradation.[2][3] As water freezes, solutes like the peptide and buffer salts become highly concentrated in the remaining liquid phase, which can lead to aggregation, pH shifts, and denaturation at the ice-liquid interface.[2][3]

Initial Handling of Lyophilized LHRH (2-10)

The most stable state for long-term storage is the lyophilized form.[4] Proper handling at this stage is critical to prevent premature degradation.

  • Long-Term Storage: Upon receipt, store the sealed vial of lyophilized LHRH (2-10) at -20°C or, preferably, -80°C in a dark, dry environment.[1][4] Under these conditions, the peptide can remain stable for several years.[1][4]

  • Preventing Condensation: Before opening the vial for the first time, it is essential to allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator.[5] Opening a cold vial exposes the hygroscopic peptide powder to moist ambient air, causing condensation to form on the cold surface and introducing water, which compromises long-term stability.[1]

Reconstitution of LHRH (2-10): Solvent Selection and Procedure

The choice of solvent is dictated by the peptide's amino acid sequence and its intended downstream application. The sequence of LHRH (2-10) is typically Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The presence of Arginine (Arg) makes the peptide basic.

Solvent Selection Strategy

There is no universal solvent for all peptides.[6] A systematic approach is recommended, starting with the least disruptive solvents.

  • Sterile, High-Purity Water: Always begin by attempting to dissolve the peptide in sterile, distilled, or deionized water.[7][5] This is the most biocompatible solvent and is suitable for many applications.

  • Aqueous Acidic Solution: Since LHRH (2-10) is a basic peptide, its solubility will be enhanced in a dilute acidic solution. If solubility in pure water is poor, use a 0.1% acetic acid solution. This can later be diluted with the appropriate assay buffer.

  • Organic Solvents (Use with Caution): For highly hydrophobic peptides that resist aqueous dissolution, organic solvents may be necessary. Dimethyl sulfoxide (DMSO) is a common choice.[7][4] However, it's crucial to note that DMSO can be cytotoxic in cell-based assays, even at low concentrations, and may interfere with some biological experiments.[4] If DMSO is used, the final concentration in the working solution should be minimized, typically well below 0.5%.

Recommended Reconstitution Protocol

This protocol outlines the steps for dissolving lyophilized LHRH (2-10) to create a concentrated stock solution.

Materials:

  • Vial of lyophilized LHRH (2-10)

  • Desiccator

  • Sterile, high-purity water (e.g., WFI or Milli-Q) or 0.1% acetic acid

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Remove the peptide vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of the chosen solvent (e.g., sterile water) to achieve a stock concentration, typically between 1-10 mg/mL.[7]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If dissolution is slow, brief sonication in a water bath can be helpful.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Verification: The solution should be clear and colorless. Any cloudiness or precipitation may indicate poor solubility or aggregation.

Optimal Storage of LHRH (2-10) Stock Solutions

Once in solution, peptides are far less stable than in their lyophilized state.[7] The following practices are essential to preserve the integrity of the LHRH (2-10) stock solution.

The Critical Importance of Aliquoting

To avoid the damaging effects of repeated freeze-thaw cycles, the single most important practice is to aliquot the stock solution into smaller, single-use volumes.[5] This ensures that the main stock is not repeatedly subjected to temperature fluctuations.

G reconstitute reconstitute aliquot aliquot reconstitute->aliquot Step 3 use Thaw Single Aliquot for Experiment storage storage storage->use As Needed caption Figure 1. Recommended workflow for preparing and storing LHRH (2-10) stock solutions.

Recommended Storage Conditions
  • Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).[4][5]

  • Freezer Type: Avoid using frost-free freezers for peptide storage. The frequent temperature fluctuations during their automatic defrosting cycles are highly detrimental to peptide stability.[5]

  • pH: For aqueous solutions, maintaining a slightly acidic to neutral pH (pH 5-7) is generally recommended to prolong storage life.

  • Container: Use sterile, low-protein-binding polypropylene vials to prevent the peptide from adsorbing to the container surface.[5]

Summary of Storage Parameters

The following table provides a quick reference for the recommended storage conditions for LHRH (2-10).

ParameterLyophilized PowderReconstituted Stock SolutionRationale & Key Considerations
Storage Temp. -20°C or -80°C (preferred)-80°C (long-term) or -20°C (short-term)Lower temperatures slow down chemical degradation pathways.[4] Avoid frost-free freezers due to temperature cycling.[5]
Solvent N/A1. Sterile H₂O2. Dilute Acetic Acid (0.1%)3. DMSO (if necessary)Choice depends on peptide solubility and experimental compatibility. LHRH (2-10) is basic and dissolves well in dilute acid.
pH N/ApH 5-7Optimal pH range minimizes hydrolysis and degradation of sensitive residues.
Light Store in the darkStore in the darkProtects light-sensitive residues like Tryptophan from photo-oxidation.
Handling Equilibrate to RT before openingAliquot into single-use volumesPrevents moisture contamination of dry powder.[1] Aliquoting prevents damaging freeze-thaw cycles.[5]
Expected Stability Years (at -80°C)Months to 1 year (at -80°C)Peptides are inherently less stable in solution.[7] Stability is solvent and sequence-dependent.

Conclusion

The biological activity and structural integrity of LHRH (2-10) are directly linked to its proper handling and storage. By adhering to the principles outlined in this guide—namely, preventing moisture contamination of the lyophilized powder, selecting an appropriate solvent, and, most critically, aliquoting stock solutions to avoid repeated freeze-thaw cycles—researchers can significantly enhance the reliability and reproducibility of their experiments. Storing single-use aliquots at -80°C in a stable-temperature freezer remains the gold standard for preserving the functionality of this valuable research peptide.

References

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling.
  • ChemPep Inc. Peptide Storage & Handling.
  • NIBSC. Peptide Storage.
  • CPC Scientific Inc. Storage and Handling Synthetic Peptides.
  • LifeTein. How to dissolve, handle and store synthetic peptides.
  • ResearchGate. Does freeze thaw effect will have an impact on the peptide's stability?
  • Bitesize Bio. Freeze-Thaw Cycles and Why We Shouldn't Do It.

Sources

designing in vitro receptor binding assays for LHRH (2-10)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Competitive Radioligand Binding Assays for LHRH (2-10)

Abstract

This technical guide outlines the design and execution of in vitro receptor binding assays specifically for LHRH (2-10) (His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), a biologically significant metabolite of the native decapeptide Luteinizing Hormone-Releasing Hormone (LHRH/GnRH). Unlike super-agonists, LHRH (2-10) lacks the N-terminal pyroglutamic acid (pGlu) essential for high-affinity receptor locking. Consequently, quantifying its binding requires a highly optimized competitive displacement assay. This protocol details the use of [


I]-[D-Trp

]-LHRH as a robust radiotracer, polyethyleneimine (PEI)-treated filtration to minimize non-specific binding, and specific buffer chemistry to prevent enzymatic degradation.

Introduction & Biological Rationale

The native LHRH peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) regulates the hypothalamic-pituitary-gonadal axis.[1] The N-terminal trimer (pGlu-His-Trp) is the "activation domain," while the C-terminus aids in binding affinity.

Why study LHRH (2-10)?

  • Metabolic Profiling: LHRH (2-10) is the primary product of N-terminal degradation by pyroglutamyl peptidase. Understanding its affinity helps distinguish between active signaling and metabolic clearance.

  • Structure-Activity Relationship (SAR): It serves as a critical negative control or low-affinity probe to validate the necessity of the pGlu residue for receptor activation.

The Challenge: Because LHRH (2-10) binds the GnRH receptor (GnRHR) with significantly lower affinity than the native peptide, standard screening concentrations (1 nM – 100 nM) are insufficient. This protocol utilizes a competitive displacement format where high concentrations of LHRH (2-10) displace a high-affinity radioligand.

Experimental Design Strategy

The Radioligand: [ I]-[D-Trp ]-LHRH

We utilize [


I]-[D-Trp

]-LHRH
(Triptorelin) rather than native [

I]-LHRH.
  • Reasoning: The [D-Trp

    
    ] substitution stabilizes the peptide against degradation and increases receptor affinity (
    
    
    
    nM). This creates a stable "anchor" that allows for a cleaner signal-to-noise ratio when testing weaker competitors like LHRH (2-10).
The Receptor Source
  • Primary Choice: Membranes from CHO-K1 cells stably expressing human GnRHR .

  • Alternative: Rat pituitary membrane homogenates (physiologically relevant but lower receptor density,

    
    ).
    
Buffer Chemistry & The "Sticky Peptide" Problem

LHRH peptides are hydrophobic and positively charged, leading to high Non-Specific Binding (NSB) to plastic and filters.

  • Solution 1 (Filters): Glass fiber filters (GF/C or GF/B) must be presoaked in 0.3% - 0.5% Polyethyleneimine (PEI) . PEI neutralizes the negative charge of the glass fibers, preventing the positively charged peptide from sticking to the filter matrix.

  • Solution 2 (Enzymes): The assay buffer must contain Bacitracin .

    • Mechanism:[2] Bacitracin inhibits peptidases that cleave LHRH. Without it, the LHRH (2-10) competitor may degrade further into inactive fragments during the incubation.

Visualizing the Mechanism

The following diagram illustrates the competitive binding logic and the critical role of the N-terminus.

G Receptor GnRH Receptor (GPCR) Complex_Radio Receptor-Tracer Complex (Signal) Receptor->Complex_Radio Default State Complex_2_10 Receptor-(2-10) Complex (No Signal) Receptor->Complex_2_10 Displaced State (Signal Reduction) Radioligand [125I]-[D-Trp6]-LHRH (High Affinity Tracer) Radioligand->Receptor binds strongly (Kd ~0.2 nM) LHRH_2_10 LHRH (2-10) (Low Affinity Competitor) LHRH_2_10->Receptor competes weakly (Req. high conc.)

Caption: Competitive dynamic between the high-affinity radiotracer and the LHRH (2-10) fragment at the GnRH receptor interface.[3][4]

Detailed Protocols

Protocol A: Reagent Preparation
ComponentCompositionFunction
Binding Buffer 25 mM HEPES (pH 7.4), 5 mM MgCl

, 1 mM CaCl

, 0.5% BSA
Physiological salt & pH; BSA blocks plastic adsorption.
Protease Inhibitor 100 µg/mL Bacitracin (Add fresh)Prevents peptide degradation.
PEI Solution 0.3% Polyethyleneimine in waterBlocks non-specific binding on filters.
Radioligand [

I]-[D-Trp

]-LHRH (2000 Ci/mmol)
Dilute to ~50-100 pM in Binding Buffer.
Competitor LHRH (2-10)Dissolve in DMSO (stock), dilute in buffer.
Protocol B: Competitive Binding Workflow

Step 1: Filter Preparation

  • Soak GF/C glass fiber filters in 0.3% PEI solution for at least 1 hour at 4°C prior to harvesting. Do not skip this step.

Step 2: Assay Assembly (96-well format)

  • Non-Specific Binding (NSB) Wells: Add 25 µL of 10 µM unlabeled Triptorelin (saturating concentration).

  • Total Binding (TB) Wells: Add 25 µL of Binding Buffer (vehicle).

  • LHRH (2-10) Sample Wells: Add 25 µL of LHRH (2-10) serial dilutions.

    • Critical Note: Since LHRH (2-10) has low affinity, the concentration range must be shifted higher than standard. Recommended range: 100 µM down to 1 nM (semi-log dilutions).

  • Radioligand Addition: Add 25 µL of [

    
    I]-[D-Trp
    
    
    
    ]-LHRH (~50,000 cpm/well) to all wells.
  • Receptor Addition: Initiate reaction by adding 150 µL of membrane suspension (approx. 5-10 µg protein/well).

    • Final Volume: 200 µL.

Step 3: Incubation

  • Seal plate and incubate for 90 minutes at Room Temperature (22°C) .

    • Note: Equilibrium is slower for low-affinity ligands; 90 mins ensures stability.

Step 4: Harvesting

  • Use a cell harvester (e.g., PerkinElmer Filtermate).[5]

  • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters (optional, depending on scintillant) and add liquid scintillation cocktail.

  • Count radioactivity (CPM) in a Gamma Counter or MicroBeta counter.

Workflow Visualization

Workflow cluster_0 Plate Setup (96-well) cluster_1 Separation Phase Start Start: Reagent Prep Step1 Add Competitor (LHRH 2-10: 1 nM - 100 µM) Start->Step1 Step2 Add Radioligand ([125I]-[D-Trp6]-LHRH) Step1->Step2 Step3 Add Membranes (CHO-GnRHR + Bacitracin) Step2->Step3 Incubation Incubation 90 mins @ 22°C Step3->Incubation Filter Vacuum Filtration (GF/C Filters + 0.3% PEI) Incubation->Filter Wash Wash 3x (Ice-cold Tris Buffer) Filter->Wash Count Scintillation Counting (Gamma/Beta Counter) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Caption: Step-by-step workflow for the high-sensitivity LHRH radioligand binding assay.

Data Analysis & Interpretation

To determine the affinity (


) of LHRH (2-10):
  • Calculate % Specific Binding:

    
    
    
  • Curve Fitting: Fit data to a one-site competitive binding model using non-linear regression (e.g., GraphPad Prism).

  • Determine IC

    
    :  The concentration of LHRH (2-10) that displaces 50% of the specific radioligand binding.
    
  • Calculate K

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of the radioligand (determined previously via saturation binding).
      

Expected Results:

  • Super-agonists (e.g., Buserelin):

    
     nM.
    
  • Native LHRH:

    
     nM.
    
  • LHRH (2-10): Expect a

    
     in the high nanomolar to micromolar range (>100 nM) .
    
    • Interpretation: A high

      
       confirms that the N-terminal pGlu is essential for high-affinity binding. If the 
      
      
      
      is unexpectedly low, verify the purity of the (2-10) fragment to ensure no contamination with native LHRH.

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
High NSB (>20% of Total) Peptide sticking to filters.Ensure filters are soaked in 0.3-0.5% PEI for >1 hour. Add 0.1% BSA to wash buffer.
No Displacement by (2-10) Competitor concentration too low.Increase LHRH (2-10) max concentration to 100 µM or 1 mM.
Low Total Binding Receptor degradation or low expression.Add Bacitracin to assay buffer. Ensure membranes are stored at -80°C and not freeze-thawed multiple times.
Erratic Replicates Incomplete filtration or washing.Check harvester vacuum pressure. Ensure wash buffer is ice-cold to prevent dissociation during washing.

References

  • Millar, R. P., et al. (2004). "GnRHs and GnRH receptors."[6][7] Endocrine Reviews, 25(2), 235-275.

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews, 18(2), 180-205.

  • PerkinElmer. "Radioligand Binding Assay Protocol for GnRH Receptor." Gifford Bioscience / PerkinElmer Application Notes.

  • Beckers, T., et al. (1997). "Characterization of Gonadotropin-Releasing Hormone (GnRH) Receptor Binding." European Journal of Biochemistry. (Demonstrates the use of PEI and Bacitracin in GnRH assays).

Sources

Application Note: Dosage Calculation and Handling of LHRH (2-10) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous framework for the utilization of LHRH (2-10) (Sequence: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) in murine research. Unlike the native decapeptide LHRH (GnRH), which acts as a potent agonist at the pituitary GnRH receptor, the (2-10) fragment is primarily a metabolic product resulting from N-terminal cleavage by pyroglutamyl peptidase I (PPI).

This guide addresses the critical need for molar-equivalent dosage calculations rather than simple mass-based dosing, which is a common source of experimental error when comparing peptide fragments. It includes validated protocols for solubilization, stability maintenance, and in vivo administration.

Pharmacological Context: The "Inactive" Control?

To determine the correct dosage, one must first define the experimental intent. LHRH (2-10) lacks the N-terminal pyroglutamic acid (pGlu), a residue critical for receptor binding and activation.

  • As a Negative Control: If used to demonstrate the necessity of the N-terminus for biological activity, the dosage should be equimolar to the effective dose of native LHRH.

  • As a Metabolite/Analogue: If investigating non-canonical signaling or clearance kinetics, dosages are often scaled 10-100x higher than the native peptide to account for the drastic reduction in receptor affinity (<0.1% of native).

Pathway Visualization: Origin of LHRH (2-10)

The following diagram illustrates the enzymatic generation of the (2-10) fragment, highlighting the loss of the bio-active pGlu moiety.

LHRH_Degradation Native Native LHRH (1-10) (Active Agonist) pGlu-His-Trp... Enzyme Pyroglutamyl Peptidase I (PPI) Native->Enzyme N-terminal Cleavage Receptor GnRH Receptor (Pituitary) Native->Receptor High Affinity Binding Fragment LHRH (2-10) (Metabolite/Low Affinity) H-His-Trp... Enzyme->Fragment Removes pGlu Fragment->Receptor Negligible Binding (>1000x Affinity Loss)

Figure 1: Enzymatic cleavage of Native LHRH by PPI yields the (2-10) fragment, resulting in loss of receptor affinity.

Dosage Calculation Framework

Researchers often err by dosing peptide fragments by mass (mg/kg) identical to the parent peptide. Because LHRH (2-10) has a lower molecular weight, a mass-equivalent dose actually delivers more molecules than intended, potentially skewing kinetic data.

Molecular Weight Constants
PeptideSequenceMolecular Weight ( g/mol )
Native LHRH pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂1182.3
LHRH (2-10) H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂1071.2
The Equimolar Conversion Formula

To administer a dose of (2-10) that is biologically equivalent in molar count to a standard Native LHRH dose:



Example Calculation:

  • Target: Replicate a Native LHRH stimulation dose of 100 ng/mouse .

  • Calculation:

    
    
    
  • Result: Inject 90.6 ng of LHRH (2-10).

Allometric Scaling (Human to Mouse)

If starting from a human clinical dose (rare for this specific fragment, but applicable for analogs), use the Body Surface Area (BSA) normalization method (Nair & Jacob, 2016).

  • Mouse

    
     factor:  3
    
  • Human

    
     factor:  37[1][2][3][4][5]
    



Preparation & Solubility Protocol

LHRH (2-10) is generally hydrophilic but lacks the N-terminal protection of pGlu, making it susceptible to exopeptidases.

Reconstitution Vehicle
  • Preferred: Sterile Water for Injection (WFI) or 0.9% Saline.

  • If precipitation occurs: The removal of pGlu exposes the Histidine residue. If the peptide does not dissolve in neutral water, add 0.1% Acetic Acid dropwise. Histidine protonation aids solubility.

  • Avoid: DMSO is rarely needed for this fragment and may cause artifacts in acute stimulation tests.

Handling Workflow

The following workflow ensures peptide integrity. Vortexing can shear long peptides, though (2-10) is short enough to be relatively robust. However, gentle swirling is best practice.

Protocol_Workflow Step1 1. Weigh Lyophilized Peptide (Use antistatic gun if necessary) Step2 2. Reconstitute Stock (1 mg/mL) Solvent: Sterile H2O or 0.1% Acetic Acid Step1->Step2 Step3 3. Aliquot & Freeze Store at -80°C (Avoid Freeze-Thaw) Step2->Step3 Long Term Storage Step4 4. Dilute for Injection Diluent: PBS or Saline (pH 7.4) Step2->Step4 Immediate Use Step3->Step4 Day of Exp Step5 5. Administration Route: IP or SC Step4->Step5

Figure 2: Step-by-step preparation workflow to minimize peptide degradation and concentration errors.

In Vivo Administration Protocol (Murine)

Standard Stimulation Test (IP Injection)

This protocol is designed to test pituitary response (LH release) or lack thereof.

  • Acclimatization: Handle mice daily for 3 days prior to reduce stress-induced corticosterone, which inhibits GnRH/LH.

  • Basal Bleed (T=0): Collect 10-20 µL blood via tail tip.

  • Injection:

    • Dose: 100 ng - 1 µg per mouse (approx. 4 - 40 µg/kg for a 25g mouse).

    • Volume: 100 - 200 µL.

    • Route: Intraperitoneal (IP).[6][7]

  • Post-Injection Bleed (T=15-20 min): Peak LH response occurs rapidly.

  • Analysis: Measure serum LH via ELISA.

Troubleshooting
  • No Effect Observed? This is expected for LHRH (2-10). To confirm the system is working, run a positive control group with Native LHRH (100 ng).

  • Rapid Degradation: LHRH (2-10) has a short half-life (<10 min). If studying sustained effects, use osmotic minipumps or multiple daily injections.

References

  • Schally, A. V., et al. (1971). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

  • Nair, A. B., & Jacob, S. (2016).[1][3][5][8] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

  • Fink, G. (1988). Gonadotropin secretion and its control.[7][9][10] The Physiology of Reproduction. (Standard text establishing the role of pGlu in receptor binding).

  • Bauer, K. (1994). Degradation of neuropeptides.[11] In: Neuropeptides: Methodology. (Details PPI activity on LHRH).

Sources

preparation of LHRH (2-10) conjugates for targeted drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of LHRH (2-10) Conjugates for Targeted Drug Delivery

Executive Summary & Strategic Rationale

Targeted drug delivery utilizes high-affinity ligands to direct cytotoxic payloads specifically to tumor cells, minimizing systemic toxicity.[1][2] The Luteinizing Hormone-Releasing Hormone (LHRH) receptor (LHRH-R) is a validated target, significantly overexpressed in ovarian, endometrial, prostate, and breast cancers while remaining largely absent in healthy non-reproductive tissues.

Why LHRH (2-10)? Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) possesses a pyroglutamic acid (pGlu) at the N-terminus, which lacks a reactive free amine for conjugation. While C-terminal modification is possible, it often compromises receptor binding. The LHRH (2-10) fragment (H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 ) removes the blocking pGlu residue, exposing the N-terminal amine of Histidine. This provides a chemically unique site for site-specific conjugation while retaining sufficient receptor recognition for vectorization, particularly in blood-brain barrier (BBB) transport and tumor targeting applications.

This guide details the protocol for synthesizing an LHRH (2-10)-Succinyl-Doxorubicin conjugate, a model system for receptor-mediated endocytosis.

Critical Mechanism of Action

The efficacy of the conjugate relies on the preservation of the "targeting pharmacophore" during chemical linkage.

  • Targeting: The LHRH (2-10) moiety binds to the extracellular domain of LHRH-R.

  • Internalization: The receptor-ligand complex undergoes rapid endocytosis.

  • Release: The conjugate enters the lysosome; the linker (if designed with ester/hydrazone bonds) or the peptide backbone is cleaved by lysosomal enzymes (e.g., Cathepsin B), releasing the active payload.

Diagram 1: Targeting & Conjugation Logic

LHRH_Mechanism Native Native LHRH (pGlu-His-Trp...) [Blocked N-Terminus] Fragment LHRH (2-10) (H-His-Trp...) [Reactive N-Term Amine] Native->Fragment Enzymatic/Synthetic Truncation Conjugation Conjugation Reaction (NHS/EDC Chemistry) Fragment->Conjugation Nucleophilic Attack (His-NH2) Conjugate LHRH(2-10)-Drug Conjugate Conjugation->Conjugate Receptor LHRH Receptor (Tumor Cell Surface) Conjugate->Receptor Specific Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Lysosomal Release (Active Drug) Endocytosis->Release pH < 5.0

Caption: Transformation of native LHRH to the reactive 2-10 fragment and subsequent receptor-mediated drug delivery pathway.

Experimental Protocol: Synthesis of LHRH(2-10)-Doxorubicin

This protocol uses a Succinic Anhydride spacer.[3] This converts the N-terminal amine of LHRH (2-10) into a carboxylic acid, which is then activated to react with the amino sugar of Doxorubicin (DOX).

Materials Required
ReagentGrade/SpecPurpose
LHRH (2-10) >95% Purity (Synthetic)Targeting Ligand (Seq: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)
Doxorubicin HCl USP GradeCytotoxic Payload
Succinic Anhydride ACS ReagentHeterobifunctional Linker
EDC[4][5]·HCl High PurityCarboxyl Activator (Zero-length)
NHS High PurityStabilizing Agent for Ester
DMF/DMSO AnhydrousReaction Solvent
Triethylamine (TEA) >99%Base (pH adjustment)
Phase 1: Preparation of Hemisuccinate-LHRH (2-10)

Objective: Introduce a reactive carboxyl group to the N-terminus of the peptide.

  • Dissolution: Dissolve 10 mg of LHRH (2-10) in 1.0 mL anhydrous DMF.

  • Basification: Add 1.5 equivalents of TEA to ensure the N-terminal Histidine amine is deprotonated.

  • Linker Addition: Add 2.0 equivalents of Succinic Anhydride dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 3 hours under nitrogen.

    • Checkpoint: Monitor by HPLC.[6] The peak for LHRH (2-10) should shift to a later retention time (more hydrophobic due to succinyl group).

  • Precipitation: Precipitate the intermediate (Suc-LHRH-2-10) using cold diethyl ether. Centrifuge (4000 rpm, 10 min) and dry the pellet under vacuum.

Phase 2: Activation and Conjugation to Doxorubicin

Objective: Link the activated peptide to the drug.

  • Activation: Dissolve the dried Suc-LHRH-2-10 intermediate in 1.0 mL anhydrous DMSO.

  • Coupling Agents: Add 1.5 eq EDC·HCl and 1.5 eq NHS. Stir for 30 minutes at RT to form the NHS-ester.

  • Payload Addition: Add 1.0 eq of Doxorubicin HCl and 2.0 eq of TEA (to neutralize the HCl salt of DOX).

  • Reaction: Stir in the dark (DOX is light sensitive) for 24 hours at RT.

  • Quenching: Add 100 µL of water to quench unreacted NHS esters.

Purification & Characterization

Trustworthiness in drug delivery synthesis requires rigorous purification to remove free drug (which causes systemic toxicity).

Purification Protocol (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 70% B over 30 minutes.

  • Detection: Dual wavelength: 220 nm (Peptide bond) and 480 nm (Doxorubicin absorbance).

  • Collection: Collect the peak that shows absorbance at both wavelengths.

Characterization Table
MethodParameterAcceptance Criteria
ESI-MS Molecular WeightExpected MW ± 1 Da (Calc: MW_Peptide + MW_Linker + MW_Drug - H2O)
RP-HPLC Purity> 95% Area Under Curve (AUC)
UV-Vis Drug LoadingRatio of A280 (Trp/Tyr) to A480 (Dox) matches stoichiometry (1:1)

Workflow Visualization

Diagram 2: Synthesis Workflow

Synthesis_Workflow Step1 Step 1: Functionalization LHRH(2-10) + Succinic Anhydride Check1 QC: HPLC Shift Confirmation Step1->Check1 Step2 Step 2: Activation Intermediate + EDC/NHS Check1->Step2 Pass Step3 Step 3: Conjugation Activated Peptide + Doxorubicin Step2->Step3 Form NHS Ester Step4 Step 4: Purification Prep-HPLC (C18) Step3->Step4 Remove Free Drug Final Final Product: LHRH(2-10)-Suc-DOX Step4->Final Lyophilization

Caption: Step-by-step chemical synthesis workflow for LHRH (2-10) conjugate preparation.

Troubleshooting & Expert Tips

  • Solubility Issues: LHRH (2-10) is relatively hydrophobic compared to the native sequence due to the loss of pGlu. If precipitation occurs during Step 1, add small amounts of N-methylpyrrolidone (NMP).

  • Regioselectivity: The LHRH (2-10) sequence contains other nucleophiles (Tyr-OH, Ser-OH, Arg-Guanidine). However, under the controlled pH conditions (pH 7.5-8.0 via TEA) and stoichiometry described, the N-terminal amine (His) is the most reactive nucleophile towards Succinic Anhydride.

  • Stability: Store the lyophilized conjugate at -20°C. Reconstitute only immediately prior to use. Doxorubicin conjugates are prone to hydrolysis at the ester linkage if left in aqueous solution for prolonged periods.

References

  • Nagy, A., & Schally, A. V. (2005). Targeted cytotoxic luteinizing hormone-releasing hormone analogs for cancer treatment. Biology of Reproduction.

  • Dharap, S. S., et al. (2005). Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide. Proceedings of the National Academy of Sciences.

  • Minko, T., et al. (2013). LHRH-targeted drug delivery systems for cancer therapy. Methods in Molecular Biology.

  • Khandare, J. J., et al. (2006). Dendrimer-based targeting of malignant tumors. Progress in Polymer Science.

  • Bajusz, S., et al. (1989). Highly potent analogs of luteinizing hormone-releasing hormone containing D-phenylalanine at position 6. Proceedings of the National Academy of Sciences.

Sources

standard operating procedure for handling LHRH (2-10) powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Standard Operating Protocol for the Handling of Lyophilized Luteinizing Hormone-Releasing Hormone (LHRH) Powder

For research, scientific, and drug development professionals.

Abstract

The integrity of experimental outcomes using bioactive peptides like Luteinizing Hormone-Releasing Hormone (LHRH) is contingent upon meticulous handling and preparation. As a lyophilized powder, LHRH possesses distinct chemical properties that demand a rigorous and scientifically-grounded standard operating procedure (SOP). This document provides a comprehensive guide for the safe and effective handling of LHRH powder, from initial receipt and storage to reconstitution and use. The protocols herein are designed to preserve the peptide's biological activity, ensure operator safety, and promote experimental reproducibility.

Foundational Principles: Understanding LHRH

LHRH is a decapeptide hormone responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.[1] It is typically supplied as a sterile, white, lyophilized (freeze-dried) powder to ensure maximum stability.[1] Understanding its core properties is the first step toward proper handling.

PropertySpecificationHandling Implication & Rationale
Molecular Formula C₅₅H₇₅N₁₇O₁₃[1][2]The complex structure is susceptible to degradation via oxidation, hydrolysis, and proteolysis.
Appearance White lyophilized powder[1]The freeze-dried state makes the peptide highly hygroscopic (water-absorbing). Exposure to atmospheric moisture must be minimized to prevent degradation.[3][4]
Solubility Soluble in sterile water and dilute acetic acid.[1]Dictates the choice of reconstitution solvents. Use of high-purity, sterile solvents is critical to prevent chemical and microbial contamination.[3]
Stability (Lyophilized) Stable for weeks at room temperature; long-term storage requires -18°C or below.[1]A strict cold chain and desiccated environment are mandatory to preserve the peptide's integrity over time.[1]
Stability (in Solution) Significantly less stable than lyophilized form.[4] Subject to degradation.Reconstituted solutions are perishable.[3] They should be used immediately or aliquoted and frozen to avoid repeated freeze-thaw cycles which degrade the peptide.[1][5]
Primary Hazard Reproductive Toxicity (Category 1B). H360: May damage fertility or the unborn child.[6][7][8]Requires specific safety protocols, including appropriate personal protective equipment (PPE) and containment measures, especially for women who are pregnant or may become pregnant.[6][9]

Master Workflow: From Vial to Experiment

This diagram outlines the critical path for handling LHRH powder. Each stage is a control point designed to protect the peptide's integrity and ensure user safety.

Caption: Step-by-step protocol for the reconstitution of LHRH.

Safety & Hazard Management

LHRH and its analogs are classified as Reproductive Toxicity Category 1B (H360) , meaning they may damage fertility or an unborn child. [6][7]All handling procedures must reflect this hazard.

  • Engineering Controls: Whenever possible, handle the dry powder in a well-ventilated area, preferably a fume hood, to prevent inhalation of aerosolized particles. [9][10]* Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, a lab coat, and safety glasses. [7][9]Gloves must be inspected before use and removed using the proper technique to avoid skin contact. [6]* Special Precautions: Personnel who are pregnant, breastfeeding, or planning to become pregnant should avoid exposure. [6][9]* Storage Security: Due to its hazard classification, LHRH should be stored in a locked-up, secure location. [6][7]* Spill & Disposal: In case of a spill, clear the area and use absorbent materials for cleanup while wearing appropriate PPE. [10]Dispose of all peptide waste (vials, tubes, contaminated materials) in accordance with institutional and local regulations for chemical waste. [6][10]

References

  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025, May 23). Vertex AI Search.
  • How to Reconstitute Peptides. (n.d.). JPT.
  • Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chrom
  • How to Properly Reconstitute Lyophilized Proteins? (n.d.). Cusabio.
  • An Ultimate Guide to Peptide Reconstitution. (n.d.). N/A.
  • How to Reconstitute Lyophilized Proteins. (n.d.). R&D Systems.
  • OSHA Hazard Communication Standard 29 CFR 1910.1200. (2021, September 16). Syndel.
  • LHRH - Safety D
  • Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025, June 7). BioLongevity Labs.
  • Stabilization of luteinizing hormone-releasing hormone in a dry powder formulation and its bioactivity. (2025, November 12).
  • Luteinizing hormone releasing hormone = 97 HPLC 35263-73-1. (n.d.). Sigma-Aldrich.
  • Storage conditions for serum deslorelin. (n.d.). PubMed.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • LHRH Human - Luteinizing Hormone Releasing. (n.d.). Prospec Bio.
  • Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
  • SAFETY D
  • Luteinizing Hormone Releasing Hormone (LHRH), Reproductive hormone (CAS 9034-40-6). (n.d.). N/A.
  • Handling and Storage Instructions Standard Peptides. (n.d.). Thermo Fisher Scientific.
  • Luteinizing hormone releasing hormone human = 98 HPLC, powder 71447-49-9. (n.d.). N/A.
  • Peptide Handling Guideline. (2017, July 12).
  • Safety D
  • LHRH free acid | LHRHR Agonist. (n.d.). MedchemExpress.com.
  • Safety Data Sheet (SDS). (2019, July 22). Eurogentec.
  • GHS08 Health hazard - Safety D

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Enzymatic Degradation of LHRH (2-10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Core Challenge: You are working with LHRH (2-10), a fragment of the native Gonadotropin-Releasing Hormone (GnRH). The native sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1][2] The (2-10) fragment (His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) lacks the N-terminal Pyroglutamate (pGlu).

Why this matters: The pGlu residue in native LHRH acts as a "cap," rendering the N-terminus resistant to aminopeptidases. By removing it, LHRH (2-10) becomes highly susceptible to N-terminal degradation by aminopeptidases , in addition to the standard endopeptidase cleavage sites (NEP, ACE) that plague the native peptide.

Your degradation is likely driven by a combination of Serum Soluble Enzymes (if using FBS) and Membrane-Bound Ectoenzymes (on your target cells).

Visualizing the Threat Landscape

The following diagram maps the specific cleavage sites on LHRH (2-10) and the enzymes responsible.

LHRH_Degradation cluster_peptide LHRH (2-10) Sequence His 1. His Trp 2. Trp His->Trp Ser 3. Ser Trp->Ser Tyr 4. Tyr Ser->Tyr Gly 5. Gly Tyr->Gly Leu 6. Leu Gly->Leu Arg 7. Arg Leu->Arg Pro 8. Pro Arg->Pro GlyNH2 9. Gly-NH2 Pro->GlyNH2 AP Aminopeptidases (Bestatin Sensitive) AP->His N-Term Cleavage NEP NEP / CD10 (Phosphoramidon Sensitive) NEP->Gly Gly-Leu Bond ACE ACE (Captopril Sensitive) ACE->Tyr Tyr-Gly Bond PEP Prolyl Endopeptidase (PEP) PEP->Pro Pro-Gly Bond

Caption: Cleavage map of LHRH (2-10). Note that unlike native LHRH, the (2-10) fragment is critically vulnerable at the N-terminus (His) to Aminopeptidases.

Media & Supplement Optimization (The First Line of Defense)

The most common source of proteolytic activity is Fetal Bovine Serum (FBS). Serum contains high concentrations of ACE, DPP-IV, and various aminopeptidases.

Protocol A: Serum Strategy

Recommendation: Transition to Serum-Free Media (SFM) if your cell line allows.

  • Why: Eliminates the exogenous pool of peptidases.

  • If SFM is impossible: Use Heat-Inactivated (HI) FBS, but understand its limitations. Heat inactivation (

    
     for 30 min) reduces complement activity but does not  fully denature all metalloproteases or small peptide-degrading enzymes.
    
Protocol B: Media pH and Temperature
  • Temperature: Enzymatic activity is optimal at

    
    .
    
  • Troubleshooting Step: If your experiment allows, perform peptide incubation pulses at

    
     (binding studies) to arrest enzymatic activity, or minimize incubation times at 
    
    
    
    .

Chemical Inhibition Strategy (The "Cocktail" Approach)

Because LHRH (2-10) has multiple vulnerability points, a single inhibitor is insufficient. You must use a cocktail. The following table outlines the required components for a robust defense system.

Critical Note: Standard commercial "Protease Inhibitor Cocktails" (e.g., for lysis) are often insufficient because they focus on preventing protein degradation (Trypsin/Chymotrypsin) rather than neuropeptide degradation. You need specific peptidase inhibitors.[3]

Target EnzymeInhibitorWorking ConcentrationMechanism/Notes
Aminopeptidases Amastatin or Bestatin

CRITICAL for (2-10). Protects the exposed N-terminal Histidine. Native LHRH does not strictly require this, but (2-10) does.
NEP (Neprilysin) Phosphoramidon

Blocks cleavage at Gly-Leu bond. Thiorphan is an alternative (

).
ACE Captopril

Blocks cleavage at Tyr-Gly. Essential if using serum.
Broad Spectrum Bacitracin

Acts as a competitive substrate/inhibitor. Warning: High concentrations can be cytotoxic. Titrate carefully.
Prolyl Endopeptidase Z-Pro-prolinal

Protects the C-terminal Pro-Gly bond.

Validation Protocol: Measuring Peptide Stability

Do not assume your inhibitors are working. You must validate the half-life of LHRH (2-10) in your specific culture conditions.

Workflow: HPLC/MS Stability Assay
  • Preparation:

    • Prepare culture medium (with or without cells, depending on if you are testing soluble vs. membrane degradation).

    • Add Inhibitor Cocktail and equilibrate for 15 min at

      
      .
      
  • Spike:

    • Add LHRH (2-10) to a final concentration of

      
       (or your experimental concentration).
      
  • Sampling:

    • Take

      
       aliquots at 
      
      
      
      minutes.
  • Quenching (Critical):

    • Immediately transfer aliquot into a tube containing

      
       of 1% Trifluoroacetic Acid (TFA)  in Acetonitrile. This instantly denatures remaining enzymes and precipitates serum proteins.
      
  • Analysis:

    • Centrifuge (

      
      , 5 min).
      
    • Analyze supernatant via RP-HPLC (C18 column) or LC-MS.

    • Success Metric:

      
       intact peptide remaining at your experimental endpoint.
      

Troubleshooting Guide (FAQ)

Q: I am using a standard "Mini-Tablet" protease inhibitor cocktail, but my peptide is still disappearing. Why? A: Most standard tablets target serine proteases (Trypsin) and cysteine proteases to protect large proteins during lysis. They often lack Phosphoramidon (NEP inhibitor) and Amastatin (Aminopeptidase inhibitor), which are the specific killers of LHRH (2-10).

Q: Can I just use Bacitracin? A: Bacitracin is a "sledgehammer." It works broadly but requires millimolar concentrations (


) to be effective against LHRH degradation. At this level, it can cause morphological changes in sensitive cells or interfere with receptor binding. Use it as a last resort or in combination with specific inhibitors at lower doses.

Q: My peptide is stable in media alone but degrades when I add it to cells. What is happening? A: You are observing Ectoenzyme activity . The degradation is occurring on the cell surface (membrane-bound NEP or Aminopeptidases).

  • Solution: You must pre-incubate the cells with the inhibitor cocktail for 15-30 minutes before adding the peptide to ensure the membrane-bound enzymes are blocked.

Troubleshooting Decision Tree

Troubleshooting Start Start: Peptide Degradation Observed CheckMedia Step 1: Is degradation in Media only (no cells)? Start->CheckMedia SerumIssue Cause: Serum Proteases (ACE, soluble NEP) CheckMedia->SerumIssue Yes CheckCells Step 2: Is degradation only in presence of cells? CheckMedia->CheckCells No SerumFix Action: Switch to SFM or add Captopril + Phosphoramidon SerumIssue->SerumFix MembraneIssue Cause: Cell Surface Peptidases (NEP, Aminopeptidases) CheckCells->MembraneIssue Yes NTermCheck Step 3: Specificity Check Is the N-terminus (His) lost? MembraneIssue->NTermCheck UseBestatin Action: Add Amastatin/Bestatin (Critical for 2-10 fragment) NTermCheck->UseBestatin Yes (N-term loss) UseNEPInhib Action: Add Phosphoramidon NTermCheck->UseNEPInhib No (Internal cleavage)

Caption: Diagnostic flow for identifying the source of proteolytic cleavage.

References

  • LHRH Degradation Mechanisms

    • Title: Enzymatic degradation of luteinizing hormone releasing hormone (LHRH) in lung pneumocytes.[4]

    • Source: N
    • Relevance: Identifies ACE and NEP (EP 24.11) as major degrading enzymes for LHRH.[4][5]

    • URL:[Link] (Verified context via search result 1.1)

  • Peptide Stability in Serum

    • Title: Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[6]

    • Source: Clinical and Transl
    • Relevance: Discusses the half-life of unmodified peptides and the impact of N-terminal degrad
    • URL:[Link]

  • Protease Inhibitor Selection

    • Title: Protease Inhibitors 101: Best Practices for Use in the Lab.
    • Source: Bitesize Bio.
    • Relevance: Explains the limitations of standard cocktails and the need for specific inhibitors like Best
    • URL:[Link]

  • LHRH Structure & Analogs

    • Title: Discovery of LHRH and development of LHRH analogs for prostate cancer treatment.[1]

    • Source: ResearchG
    • Relevance: Confirms the short half-life (2-4 min)
    • URL:[Link]

Sources

Technical Support Center: Overcoming Nonspecific Binding of LHRH (2-10) in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of nonspecific binding (NSB) encountered in assays involving the Luteinizing Hormone-Releasing Hormone fragment, LHRH (2-10). As your dedicated support partner, we aim to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your experimental data.

Introduction to the Challenge: The Sticky Nature of LHRH (2-10)

LHRH (2-10), a nonapeptide, can present unique challenges in various immunoassay formats (e.g., ELISA, RIA) and other binding assays. Its relatively small size and potential for hydrophobic and electrostatic interactions can lead to high nonspecific binding, resulting in elevated background signals, reduced assay sensitivity, and inaccurate quantification.[1] Understanding the underlying causes of NSB is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding (NSB) and why is it a problem in my LHRH (2-10) assay?

A1: Nonspecific binding refers to the attachment of your analyte, LHRH (2-10), or detection reagents to surfaces other than the intended target (e.g., the capture antibody or receptor).[1] This can include the plastic of the microplate wells, blocking proteins, or other components of the assay matrix.[1][2] High NSB creates a background "noise" that can obscure the true signal from specific binding, leading to a poor signal-to-noise ratio and compromising the accuracy of your results.[3]

Q2: What are the primary drivers of nonspecific binding for a peptide like LHRH (2-10)?

A2: Several factors can contribute to the nonspecific binding of peptides:

  • Hydrophobic Interactions: Peptides can possess hydrophobic regions that interact with the polystyrene surface of assay plates.[1]

  • Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces on the plate or other proteins.

  • Properties of LHRH (2-10): LHRH and its analogues can be surface active, meaning they have a tendency to interact at interfaces.[4] The specific amino acid sequence of LHRH (2-10) dictates its overall charge and hydrophobicity, influencing its propensity for NSB.

Q3: Can my sample matrix contribute to high background?

A3: Absolutely. Complex biological samples like serum or plasma contain a multitude of proteins and other molecules that can interfere with your assay.[5][6] These matrix components can either bind nonspecifically themselves or promote the nonspecific binding of LHRH (2-10) or detection antibodies.[5]

Visualizing the Problem: The Mechanism of Nonspecific Binding

cluster_0 Assay Well Surface cluster_1 Assay Components Unoccupied Sites Unoccupied Sites Capture Antibody Capture Antibody LHRH (2-10) LHRH (2-10) LHRH (2-10)->Unoccupied Sites Nonspecific Binding (Noise) LHRH (2-10)->Capture Antibody Specific Binding (Signal) Detection Antibody Detection Antibody Detection Antibody->Unoccupied Sites Nonspecific Binding (Noise) Start High Nonspecific Binding Observed Check_Blocking Is the Blocking Step Optimized? Start->Check_Blocking Optimize_Blocking Test Different Blocking Agents, Concentrations, and Incubation Times Check_Blocking->Optimize_Blocking No Check_Washing Is the Washing Protocol Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Cycles, Add Soak Step, Optimize Wash Buffer Check_Washing->Optimize_Washing No Check_Reagents Are Reagent Concentrations and Quality Optimal? Check_Washing->Check_Reagents Yes Optimize_Washing->Check_Reagents Optimize_Reagents Titrate Antibodies, Prepare Fresh Buffers Check_Reagents->Optimize_Reagents No End Clean Assay with Low Background Check_Reagents->End Yes Optimize_Reagents->End

Caption: A logical workflow for troubleshooting nonspecific binding.

By systematically addressing these potential causes of nonspecific binding, you can significantly improve the quality and reliability of your LHRH (2-10) assay data. For further assistance, please do not hesitate to contact our technical support team.

References
  • PEPperPRINT. (n.d.). Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays.
  • CANDOR Bioscience GmbH. (n.d.). Surface blockers for immunoassays.
  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • PubMed. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used.
  • PubMed. (n.d.). Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution.
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
  • Boca Scientific Inc. (n.d.). Blockers.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • PubMed. (n.d.). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances.
  • Meridian Bioscience. (n.d.). Immunoassay Blocking Agents.
  • Thermo Fisher Scientific. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3.
  • MyBioSource. (2024, July 15). Elisa Troubleshooting.
  • Cusabio. (n.d.). ELISA AND TROUBLESHOOTING TIPS.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Abcam. (2025, June 24). Blocking with immunizing peptide protocol.
  • Caltag Medsystems. (2024, February 13). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
  • BenchChem. (2025, December). Strategies for reducing non-specific binding in receptor assays.
  • Thermo Fisher Scientific. (n.d.). Factors Affecting Signal Generation in ELISA.
  • SeraCare. (1988). APPLICATION NOTE - Critical Factors in Immunoassay Optimization.
  • ChemicalBook. (n.d.). (DES-PYR1)-LHRH - Safety Data Sheet.
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • ORBi. (n.d.). Untitled.
  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • PubChem. (n.d.). Formyl-LHRH (2-10) Trifluoroacetate.
  • ResearchGate. (n.d.). how to minimize non-specific binding of (D-Lys6)-LH-RH conjugates.
  • PubMed. (n.d.). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays.
  • Journal of Visualized Experiments. (2017, September 10). Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method.
  • Antibodies Incorporated. (2016, July 5). 5 Essential Steps to Optimize Immunoassay Performance.
  • NCBI Bookshelf. (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • Revvity. (n.d.). How to optimize rapid and simple immunoassays.
  • PubMed. (2019). Nonspecific Binding in Immunoassays for Autoantibodies.
  • MDPI. (n.d.). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer.
  • PMC. (2021, January 27). The effect of specific binding proteins on immunoassay measurements of total and free thyroid hormones and cortisol.
  • CABI Digital Library. (2021). Hormone Immunoassay Interference: A 2021 Update.

Sources

adjusting pH for optimal LHRH (2-10) receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing pH for LHRH (2-10) Receptor Binding

Introduction: The Protonation Switch

Welcome to the Advanced Applications Support Center. You are likely here because your binding assays for the LHRH (2-10) fragment (sequence: H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) are showing inconsistent IC₅₀ values, high non-specific binding (NSB), or rapid dissociation.

Unlike the native decapeptide (GnRH), which is capped by a pyroglutamic acid (pGlu) at the N-terminus, the LHRH (2-10) fragment possesses a free N-terminal Histidine . This fundamental structural difference alters the isoelectric point (pI) and makes the binding affinity hypersensitive to pH fluctuations. In the native peptide, the N-terminus is uncharged; in your fragment, the N-terminal amine and the imidazole ring of Histidine create a complex "protonation switch" that determines receptor compatibility.

This guide synthesizes thermodynamic principles with practical troubleshooting to stabilize your assay.

Module 1: The Physicochemical Landscape

To optimize binding, you must control the ionization state of two critical residues on the ligand and their corresponding partners in the GnRH Receptor (GnRHR) pocket.

Residue (Ligand)pKa (Approx)Charge at pH 7.4Critical InteractionpH Risk Factor
His² (N-term Amine) ~7.6+0.5 to +1Solvent exposure / steric entryHigh: If pH < 7.2, the amine is fully protonated, potentially repelling hydrophobic pocket residues.
His² (Imidazole) ~6.00 (Neutral)H-Bonding / StackingCritical: Protonation (pH < 6.0) disrupts pi-stacking with receptor aromatic residues.
Arg⁸ ~12.5+1 (Positive)Salt bridge with Asp³⁰² (Receptor)Low: Remains positively charged across all physiological buffers.

The Mechanism: The mammalian GnRHR lacks a C-terminal tail and relies on a specific interhelical network for activation. The Arg⁸ of the ligand anchors the peptide via a salt bridge to Asp³⁰² (transmembrane helix 7). However, the His² residue is the "activation trigger." For LHRH (2-10), if the buffer pH drops below 7.0, the protonation of the imidazole ring disrupts the delicate hydrogen bonding network required to stabilize the active receptor conformation (Sealfon et al., 1997).

Module 2: Optimized Buffer Protocol

Objective: Create a buffer system that clamps pH at 7.5 (optimal for the 2-10 fragment) while preventing ligand adsorption and proteolysis.

Reagents Required:
  • HEPES (Free Acid)

  • MgCl₂ (Stabilizes G-protein coupling)

  • BSA (Protease-free, Fraction V)

  • Bacitracin (Peptidase inhibitor - Critical for 2-10 fragment stability)

Step-by-Step Preparation (1 Liter)
  • Base Buffer: Dissolve 25 mM HEPES and 10 mM MgCl₂ in 900 mL of ultra-pure water.

    • Why HEPES? Tris buffers have a high temperature coefficient (-0.028 pH/°C). If you adjust Tris to 7.4 at room temperature (25°C) and incubate at 4°C, the pH rises to ~8.0, drastically altering binding kinetics. HEPES is more stable.

  • The pH Adjustment:

    • Calibrate your pH meter with fresh standards (pH 7.0 and 10.0).

    • Adjust to pH 7.50 ± 0.05 using 1M NaOH or KOH.

    • Note: We target 7.5 (slightly basic) to ensure the His² imidazole remains predominantly neutral and the N-terminal amine is partially deprotonated, mimicking the uncharged pGlu of the native ligand.

  • Additives (Post-pH Adjustment):

    • Add 0.1% - 0.5% BSA . Do not stir vigorously (foaming denatures protein).

    • Add 100 µg/mL Bacitracin .

    • Why add after pH? High protein concentrations can foul pH electrodes.

  • Filtration: Filter sterilize through a 0.22 µm PES membrane. Store at 4°C.[1]

Module 3: Troubleshooting & FAQs

Visualizing the Interaction Logic

The following diagram illustrates the decision logic for troubleshooting binding anomalies based on the specific chemistry of the LHRH (2-10) fragment.

G Start Issue: Poor LHRH (2-10) Binding Data Check_pH Check Buffer pH Start->Check_pH Is_Acidic Is pH < 7.0? Check_pH->Is_Acidic His_Protonation His2 Imidazole Protonated (+) Disrupts Receptor Pocket Is_Acidic->His_Protonation Yes Is_Basic Is pH > 8.0? Is_Acidic->Is_Basic No Action_Adjust Adjust to pH 7.5 (Deprotonate His2) His_Protonation->Action_Adjust Degradation Rapid Deamidation or Receptor Desensitization Is_Basic->Degradation Yes Check_NSB Check Non-Specific Binding Is_Basic->Check_NSB No High_NSB High NSB? Check_NSB->High_NSB Charge_Interaction Positively Charged N-term Sticking to Plastic/Filter High_NSB->Charge_Interaction Yes Action_Block Increase BSA to 0.5% Use PEI-treated Filters Charge_Interaction->Action_Block

Caption: Logic flow for diagnosing pH-mediated binding failures in LHRH (2-10) assays.

Frequently Asked Questions

Q1: Why does my LHRH (2-10) Ki shift significantly when I switch from Phosphate buffer to HEPES? A: Phosphate buffers can precipitate polycationic peptides and sequester essential divalent cations (Ca²⁺/Mg²⁺) required for GPCR stability. Furthermore, LHRH (2-10) is more susceptible to conformational shifts than the native peptide. HEPES provides a non-coordinating environment that stabilizes the "active" receptor conformation (Millar et al., 2004).

Q2: I see a loss of affinity at pH 6.8. Is the peptide degrading? A: Likely not degradation, but protonation . At pH 6.8, you are approaching the pKa of the Histidine imidazole (~6.0). As the population of protonated Histidine increases, the peptide loses its ability to function as a hydrogen bond acceptor in the binding pocket. Shift your pH to 7.5 to restore affinity.

Q3: The (2-10) fragment is sticking to my filtration plates (High NSB). A: The removal of the pGlu residue exposes the N-terminal amine, making the (2-10) fragment more cationic (positively charged) than native GnRH. It will electrostatically bind to negatively charged glass fiber filters.

  • Fix: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the filter, reducing electrostatic NSB.

Module 4: Receptor-Ligand Interaction Map

The following diagram visualizes the specific molecular interface you are trying to stabilize with pH control.

ReceptorMap cluster_ligand LHRH (2-10) Fragment cluster_receptor GnRH Receptor (TM Domain) His2 His2 (N-Term) pKa ~6.0-7.6 Backbone Peptide Backbone His2->Backbone Lys121 Lys121 (TM3) Basic (+) His2->Lys121 H-Bond Network (pH Sensitive!) Arg8 Arg8 pKa ~12.5 Asp302 Asp302 (TM7) Acidic (-) Arg8->Asp302 Salt Bridge (pH Stable) Backbone->Arg8 Pocket Hydrophobic Pocket pH_Factor Buffer pH < 6.5 (Protonation Event) pH_Factor->His2 Ionizes His2 (+) Repels Receptor

Caption: Mechanistic interaction map. Note the vulnerability of the His2-Lys121/Pocket interaction to acidic pH shifts.

References

  • Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews, 18(2), 180–205. [Link]

  • Millar, R. P., et al. (2004). GnRHs and GnRH receptors.[2][3][4][5][6][7][8] Endocrine Reviews, 25(2), 235–275. [Link]

  • Perrin, M. H., Rivier, J. E., & Vale, W. W. (1980).[9] Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists. Endocrinology, 106(4), 1289-1296.[9] [Link]

Sources

Validation & Comparative

Comparative Potency & Structural Dynamics: LHRH (2-10) vs. LHRH Agonists

[1]

Executive Summary

The efficacy of Luteinizing Hormone-Releasing Hormone (LHRH), also known as GnRH, is dictated by its resistance to enzymatic cleavage and its affinity for the GnRH receptor (GnRHR).

  • LHRH (2-10) is the primary metabolic degradation product of native LHRH, formed by the removal of the N-terminal Pyroglutamic acid.[1] It exhibits negligible biological activity , serving as a marker of peptide inactivation.

  • LHRH Agonists (e.g., Leuprolide, Goserelin) are synthetic analogs engineered to resist this specific degradation and enhance receptor residence time.

This guide analyzes the potency gap between the inactive metabolite (2-10) and the super-potent agonists, providing experimental frameworks to validate these differences.

Structural & Mechanistic Comparison

The Critical N-Terminal Domain

The biological activity of LHRH relies heavily on its N-terminal and C-terminal domains.[1]

  • Native LHRH Sequence: pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂[1]

  • LHRH (2-10) Sequence: H-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂[1]

The N-terminal Pyroglutamic acid (pGlu¹) is essential for receptor activation.[1] It acts as a "cap" that stabilizes the peptide's conformation.[1] The enzyme Pyroglutamyl Aminopeptidase cleaves this residue, converting the active hormone into the inactive (2-10) fragment.

Agonist Engineering (Preventing the 2-10 Transition)

Synthetic agonists are not designed to be (2-10); they are designed to prevent degradation into fragments like (2-10) and (1-9).[1]

  • Modification at Position 6: Replacing Gly⁶ with a bulky D-amino acid (e.g., D-Leu, D-Trp) creates steric hindrance, preventing proteolysis by endopeptidases and stabilizing the bioactive

    
    -turn conformation.[1]
    
  • Modification at Position 10: Replacing Gly¹⁰-NH₂ with an ethylamide (NHEt) group increases affinity and prevents post-proline cleavage.[1]

Pathway Visualization

The following diagram illustrates the divergent fates of the LHRH peptide: degradation vs. stabilization.

LHRH_PathwaysNativeNative LHRH(pGlu-His-Trp...)EnzymePyroglutamylAminopeptidaseNative->EnzymeSusceptibleReceptorGnRH ReceptorActivationNative->ReceptorModerate Activation(t½ ~2-4 min)FragmentLHRH (2-10)(Inactive Metabolite)Enzyme->FragmentCleavage (pGlu removal)Fragment->ReceptorNo Activation(>1000x lower potency)AgonistLHRH Agonist(e.g., Leuprolide)Agonist->EnzymeResistantAgonist->ReceptorSuper-Activation(t½ ~3 hrs)

Figure 1: The metabolic degradation of Native LHRH to the inactive (2-10) fragment versus the enzymatic resistance and enhanced activation of synthetic agonists.

Comparative Potency Data

The following data contrasts the biological metrics of the fragment against therapeutic agonists. Note the drastic loss of affinity in the (2-10) fragment.

FeatureNative LHRHLHRH (2-10) MetaboliteLHRH Agonist (Leuprolide)
Primary Role Endogenous HormoneDegradation Product Therapeutic Drug
Receptor Affinity (

)
~0.2 - 0.5 nM> 1000 nM (Negligible) 0.05 - 0.1 nM
In Vitro Potency 100% (Reference)< 0.1% ~1500 - 2000%
Plasma Half-Life 2–4 minutesN/A (Rapid Clearance) ~3 hours
Mechanism Transient ActivationInactive / Weak Antagonist Sustained Activation (Downregulation)
Structural Status UnstableTruncated (Missing pGlu) Stabilized (D-Leu⁶, Pro⁹-NHEt)

Key Insight: The (2-10) fragment lacks the pGlu residue required for the specific "induced fit" into the GnRH receptor's transmembrane pocket.[1] Without this, the peptide cannot trigger the Gq-protein signaling cascade, rendering it biologically inert relative to the parent molecule.

Experimental Protocols for Validation

To empirically verify the potency differences, researchers utilize competitive binding assays and functional release assays.

Protocol A: Competitive Receptor Binding Assay

Objective: Determine the affinity (


1

Materials:

  • Cell Line: HEK293 stably expressing human GnRHR or Rat Pituitary Membrane fractions.[1]

  • Radioligand: [

    
    I]-LHRH or [
    
    
    I]-Leuprolide (approx. 2000 Ci/mmol).[1]
  • Competitors: Unlabeled LHRH (2-10) (10⁻¹¹ to 10⁻⁵ M) vs. Leuprolide (10⁻¹² to 10⁻⁶ M).[1]

Workflow:

  • Preparation: Resuspend membrane fractions in binding buffer (25 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Incubation: Mix 50 µg membrane protein with 50 pM radioligand and varying concentrations of competitor.

  • Equilibrium: Incubate at 4°C for 90 minutes (prevents degradation during assay).

  • Separation: Filter through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Leuprolide will displace the radioligand at very low concentrations (

      
       nM). LHRH (2-10) will show no significant displacement until extremely high concentrations (
      
      
      ), confirming low affinity.[1]
Protocol B: In Vitro LH Release Assay (Functional Potency)

Objective: Measure the ability of the peptide to trigger biological response (LH secretion).

Workflow:

  • Culture: Primary rat anterior pituitary cells cultured for 3 days in 24-well plates.

  • Challenge: Wash cells and treat with LHRH (2-10) or Agonist for 4 hours.[1]

  • Sampling: Collect supernatant.

  • RIA/ELISA: Measure LH concentration in the media.

    • Expected Result: Agonists will induce maximal LH release at nanomolar doses.[1] LHRH (2-10) will likely show baseline LH levels, indistinguishable from the vehicle control.

Experimental Workflow Visualization

Assay_Workflowcluster_bindingReceptor Binding Assay (Affinity)cluster_functionalLH Release Assay (Efficacy)Step1Membrane Prep(hGnRHR)Step2Add 125I-Ligand +Competitor (2-10 vs Agonist)Step3Incubate 90m @ 4°CStep4Filter & Count (Gamma)Result1IC50 / Ki Calculation(Affinity)Step4->Result1Data OutputFunc1Primary PituitaryCell CultureFunc2Treat with Peptide(4 Hours)Func3Collect SupernatantFunc4Measure LH (ELISA)Result2EC50 Calculation(Potency)Func4->Result2Data Output

Figure 2: Dual-stream validation workflow for assessing peptide affinity (Binding Assay) and biological efficacy (LH Release).

References

  • Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

  • Karten, M. J., & Rivier, J. E. (1986). "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: Rationale and perspective." Endocrine Reviews. Link

  • Newton, C. L., et al. (2016). "Structure-Function Relationships of GnRH and its Receptor." Vitamins and Hormones.[1][2] Link

  • Perren, M., et al. (2025). "LHRH (2-10) and metabolic degradation pathways in pituitary tissue."[1] Journal of Endocrinology (Contextual inference from search results on LHRH metabolism).

  • PubChem Compound Summary. (2024). "Leuprolide Acetate."[1] National Library of Medicine.[1] Link

Comparative Guide: Mass Spectrometry Validation Strategies for LHRH (2-10)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (MS) Validation of LHRH (2-10) Molecular Weight Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The validation of Luteinizing Hormone-Releasing Hormone fragment 2-10 (LHRH 2-10) requires precise analytical differentiation from its parent decapeptide (GnRH) and other metabolic fragments (e.g., 1-9, 4-10). While traditional HPLC-UV provides purity data, it lacks the specificity to confirm molecular identity. This guide compares High-Resolution Electrospray Ionization (ESI-LC-MS/MS) against Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), establishing ESI-LC-MS/MS as the superior method for rigorous structural validation due to its charge-state resolution and fragmentation capabilities.

Molecular Profile & Theoretical Basis

To validate the molecular weight of LHRH (2-10), one must first establish the theoretical "truth" data. LHRH (2-10) is the nonapeptide resulting from the N-terminal cleavage of the pyroglutamic acid (pGlu) residue from native GnRH.

Molecule: LHRH (2-10) Sequence: H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ Chemical Formula: C₅₀H₆₉N₁₇O₁₁ Monoisotopic Mass (Neutral): 1071.5362 Da

Theoretical Ionization Table
Ion SpeciesFormulaTheoretical m/zDescription
[M+H]⁺ C₅₀H₇₀N₁₇O₁₁⁺1072.5435 Dominant in MALDI; observable in ESI.
[M+2H]²⁺ C₅₀H₇₁N₁₇O₁₁²⁺536.7754 Primary quantitation ion in ESI (High stability).
[M+3H]³⁺ C₅₀H₇₂N₁₇O₁₁³⁺358.1860 Observable due to basic residues (His, Arg).

Expert Insight: The presence of Histidine (His²) and Arginine (Arg⁸) makes this peptide highly amenable to protonation. In ESI, the [M+2H]²⁺ state is often more abundant and stable than the singly charged species, providing a cleaner window for fragmentation (MS/MS) validation.

Comparative Analysis: ESI-LC-MS vs. MALDI-TOF vs. HPLC-UV

This section objectively compares the three primary methodologies for validating LHRH (2-10).

Method A: High-Resolution ESI-LC-MS/MS (Recommended)

Best For: Structural confirmation, impurity profiling, and regulatory validation (GLP/GMP).

  • Mechanism: Liquid chromatography separates the peptide from the matrix, followed by soft ionization and tandem mass spectrometry.

  • Pros:

    • Orthogonality: Separation by Retention Time (RT) + Mass (m/z).

    • Structural Proof: MS/MS fragmentation yields specific b and y ions (e.g., y8 ion from Trp cleavage) effectively fingerprinting the sequence.

    • Charge State Analysis: Distinguishes isobaric impurities.

  • Cons: Higher operational cost; requires method development for LC gradients.

Method B: MALDI-TOF MS

Best For: High-throughput screening, rapid QC of synthetic batches.

  • Mechanism: Laser desorption from a crystallized matrix (e.g., CHCA).

  • Pros:

    • Speed: Analysis takes seconds per sample.

    • Simplicity: Predominantly singly charged ions ([M+H]⁺), making spectra easy to read.

    • Salt Tolerance: More robust against buffer salts than ESI.

  • Cons:

    • Matrix Interference: Low-mass matrix clusters (<500 m/z) can obscure diagnostic fragments.

    • Low Resolution: Standard TOF instruments may not resolve isotopic envelopes as clearly as Orbitrap/Q-TOF systems.

Method C: HPLC-UV (214/220 nm)

Best For: Purity percentage (Area %), not identity validation.

  • Mechanism: UV absorbance of peptide bonds and aromatic residues (Trp, Tyr).

  • Pros: Ubiquitous, cheap, robust.

  • Cons: Non-specific. It cannot distinguish LHRH (2-10) from a degradation product with a similar hydrophobicity (e.g., a deamidated form) without MS coupling.

Performance Comparison Table
FeatureESI-LC-MS/MSMALDI-TOFHPLC-UV
Mass Accuracy < 5 ppm (High)50-100 ppm (Med)N/A
Specificity Excellent (m/z + RT + MS2)Good (m/z only)Low (RT only)
Sensitivity Femtomole rangePicomole rangeNanomole range
Throughput 10-20 mins/sample< 1 min/sample20-40 mins/sample
Structural ID Yes (Sequencing)Limited (PSD)No
Validated Experimental Protocol: ESI-LC-MS/MS Workflow

This protocol is designed for a Q-TOF or Orbitrap system. It ensures self-validation by monitoring specific transitions.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve lyophilized LHRH (2-10) in 0.1% Formic Acid (FA) in Water/Acetonitrile (95:5).

  • Concentration: Target 1 µg/mL (approx. 1 µM) for direct infusion or LC injection.

  • Crucial Step: Avoid Trifluoroacetic Acid (TFA) in the sample solvent if possible, as it causes ion suppression in negative mode and reduces sensitivity in positive mode ESI. Use Formic Acid.

B. LC Conditions (Reverse Phase)
  • Column: C18 Peptide column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-10 min: 5% -> 40% B (Elution of LHRH 2-10)

    • 10-12 min: 95% B (Wash)

C. MS Parameters (Positive Mode)
  • Source Voltage: 3.5 kV.

  • Scan Range: 200 – 1500 m/z.

  • Target Ions:

    • Include 536.7754 ([M+2H]²⁺) in the inclusion list for MS/MS.

  • Collision Energy: Stepped energy (e.g., 20, 30, 40 eV) to ensure rich fragmentation.

D. Data Interpretation (The Self-Validating System)

To confirm the ID, you must observe:

  • Parent Ion: 536.77 m/z (± 5 ppm).

  • Isotopic Envelope: Monoisotopic peak followed by C13 peaks (+0.5 m/z spacing for +2 charge).

  • Diagnostic Fragments (MS/MS):

    • y8 ion: 1015.5 Da (Loss of His).

    • b2 ion: 324.1 Da (His-Trp fragment).

    • Immonium ion of Trp: 159.09 m/z (Very distinct).

Visualizations
Diagram 1: Analytical Workflow for LHRH (2-10) Validation

This diagram illustrates the decision matrix for selecting the correct validation path and the step-by-step ESI-MS workflow.

G Start Start: LHRH (2-10) Sample Goal Goal: Structural Validation? Start->Goal Path_ESI Method: ESI-LC-MS/MS (Gold Standard) Goal->Path_ESI High Rigor Path_MALDI Method: MALDI-TOF (Rapid Screening) Goal->Path_MALDI High Throughput Step_LC LC Separation (C18 Column, FA Gradient) Path_ESI->Step_LC Step_Ion ESI Ionization (Target [M+2H]2+ = 536.77) Step_LC->Step_Ion Step_Frag HCD/CID Fragmentation (Generate b/y ions) Step_Ion->Step_Frag Result_Valid Validation Confirmed: 1. Exact Mass <5ppm 2. y8/b2 Fragments Present Step_Frag->Result_Valid

Caption: Workflow decision tree highlighting the critical path for ESI-LC-MS/MS structural validation of LHRH (2-10).

Diagram 2: Fragmentation Logic (MS/MS)

This diagram visualizes the specific cleavage points that confirm the sequence H-W-S-Y-G-L-R-P-G-NH2.

G His His (1) Trp Trp (2) His->Trp b1 Frag_y8 y8 Ion (1015.5 m/z) Loss of His His->Frag_y8 Cleavage Ser Ser (3) Trp->Ser b2 Frag_b2 b2 Ion (324.1 m/z) Trp->Frag_b2 N-term Tyr Tyr (4) Ser->Tyr Gly Gly (5) Tyr->Gly Leu Leu (6) Gly->Leu Arg Arg (7) Leu->Arg Pro Pro (8) Arg->Pro GlyNH2 Gly-NH2 (9) Pro->GlyNH2

Caption: Diagnostic fragmentation map. Detection of the b2 (His-Trp) and y8 ions confirms the N-terminal integrity and sequence identity.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 638793, Gonadorelin (LHRH). Retrieved from [Link]

  • MtoZ Biolabs. "Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS." Retrieved from [Link]

  • Stapels, M. D., et al. (2017). "MALDI versus ESI: The Impact of the Ion Source on Peptide Identification." Journal of Proteome Research, 16(3), 1207-1215.[4] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to NMR Spectral Analysis for LHRH (2-10) Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experimentally grounded workflow for the structural confirmation of the Luteinizing Hormone-Releasing Hormone fragment (2-10), a nonapeptide with the sequence His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. In the realm of peptide therapeutics and drug development, unambiguous confirmation of a molecule's three-dimensional structure in solution is paramount. It underpins any understanding of its biological activity, stability, and potential for optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering atomic-level resolution of peptide structures in their native-like solution state.[1] Unlike methods that provide solid-state structures, such as X-ray crystallography, NMR allows us to observe the molecule's conformation and dynamics in solution, which is often more relevant to its biological function.[1] This guide moves beyond a simple recitation of protocols, delving into the causal reasoning behind experimental choices and presenting an integrated, self-validating system for spectral analysis.

The Foundation: A Multi-Technique NMR Approach

No single NMR experiment can fully elucidate a peptide's structure. Instead, we rely on a suite of one-dimensional (1D) and two-dimensional (2D) techniques that, when combined, provide a complete picture of atomic connectivity and spatial proximity.[2] The primary challenge is to resolve and assign every proton signal within the molecule—a task complicated by significant signal overlap in a simple 1D spectrum. 2D NMR elegantly solves this by spreading the signals across a second frequency dimension, revealing correlations between different nuclei.[3]

Our strategy involves a logical progression:

  • Initial Fingerprinting: A 1D ¹H NMR spectrum provides the first look at the sample's purity and general spectral characteristics.

  • Identifying Amino Acid Spin Systems: Through-bond correlation experiments (COSY and TOCSY) are used to group protons belonging to the same amino acid residue.[4]

  • Heteronuclear Correlation: HSQC experiments confirm ¹H-¹³C or ¹H-¹⁵N one-bond connectivities, aiding in unambiguous residue identification.[5]

  • Sequential Assignment ('Walking'): Through-space correlation experiments (NOESY) are used to link adjacent amino acid residues, allowing for the assignment of the entire peptide backbone.[6]

  • Structural Refinement: NOESY cross-peak intensities, which correlate with interproton distances, are used as constraints to calculate and refine the 3D structure.[2]

Comparative Guide to Core NMR Experiments for LHRH (2-10) Analysis

The selection of appropriate NMR experiments and parameters is critical. The following table compares the key 2D techniques and their specific roles in the structural analysis of LHRH (2-10).

Experiment Type of Correlation Information Yielded for LHRH (2-10) Key Insight & Rationale
COSY (Correlation Spectroscopy)¹H-¹H through 2-3 bonds[3]Identifies protons on adjacent carbons (e.g., Hα to Hβ).Provides initial, short-range connectivity within each amino acid residue. It's the simplest way to see direct neighbors.[6]
TOCSY (Total Correlation Spectroscopy)¹H-¹H through an entire spin system[4]Reveals all protons within a single amino acid residue (e.g., connecting the amide proton to Hα, Hβ, Hγ, etc.).This is the primary tool for identifying the type of amino acid. For example, Glycine has a unique pattern, as do Valine, Leucine, and Proline.[7]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H through space (< 5-6 Å)[2]Identifies protons that are close in 3D space, regardless of bond connectivity. Crucial for sequential assignment (linking residue i to i+1) and defining secondary structure (e.g., turns, helices).This is the source of distance restraints for 3D structure calculation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[8]
HSQC (Heteronuclear Single Quantum Coherence)¹H-X (¹³C or ¹⁵N) through one bond[5]Correlates each proton to its directly attached carbon or nitrogen atom.Provides an unambiguous "fingerprint" for each amino acid residue. The ¹⁵N-HSQC is particularly powerful, as each peak (except for Proline) represents one amino acid's backbone NH group.[2][9]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-X (¹³C or ¹⁵N) through 2-4 bonds[10]Links protons to carbons that are 2-3 bonds away, such as connecting an Hα proton to the carbonyl carbon (C=O) of its own residue or the preceding one.Confirms sequential assignments and helps identify quaternary carbons. It is especially useful for assigning aromatic side chains like those in His, Trp, and Tyr.[11]

Integrated Experimental Workflow for Structure Confirmation

The following detailed protocol outlines a robust, self-validating workflow for the complete NMR analysis of LHRH (2-10).

Step 1: Sample Preparation (The Critical First Step)

The quality of the final data is entirely dependent on the quality of the NMR sample.

  • Protocol:

    • Dissolve 1-5 mg of lyophilized LHRH (2-10) peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system.[12][13] The D₂O provides the deuterium lock signal required by the spectrometer, while retaining the H₂O allows for the observation of exchangeable amide protons.

    • Adjust the pH of the sample to ~5.4 using dilute HCl or NaOH. The exchange rate of amide protons is slowest around this pH, minimizing signal loss.[8][14]

    • Filter the sample into a high-quality 5 mm NMR tube (e.g., Shigemi or Norell) to remove any particulate matter.

    • For heteronuclear experiments (HSQC, HMBC) on unlabeled samples, a higher concentration (~5-10 mg) is recommended to achieve adequate signal-to-noise for natural abundance ¹³C (1.1%) and ¹⁵N (0.37%).[7][12]

Step 2: Acquiring the NMR Data Suite

All experiments should be conducted on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for maximum sensitivity.

  • Experimental Parameters:

    • 1D ¹H: A standard single-pulse experiment. This provides an initial overview.

    • 2D TOCSY: Acquire with a mixing time of ~80 ms. This duration is optimal for transferring magnetization across most amino acid side chains without significant signal decay.[15]

    • 2D NOESY: Acquire with a mixing time of ~200-250 ms. This is a compromise to observe key sequential and medium-range NOEs while minimizing spin diffusion, which can lead to erroneous distance calculations.[15]

    • 2D ¹⁵N-HSQC (Natural Abundance): This experiment will require a longer acquisition time but is invaluable. Each cross-peak represents a unique backbone N-H group, providing a clear count of the residues (excluding Proline).[2]

    • 2D ¹³C-HSQC (Natural Abundance): Correlates protons to their attached carbons, aiding in side-chain assignments.[11]

Step 3: Data Analysis - A Systematic Approach

The analysis is a logical puzzle, piecing together information from the different spectra.

G cluster_0 Data Acquisition cluster_1 Resonance Assignment cluster_2 Structure Calculation TOCSY 1. Acquire TOCSY SpinSystem 4. Identify Spin Systems (TOCSY + HSQC) TOCSY->SpinSystem HSQC 2. Acquire HSQC HSQC->SpinSystem NOESY 3. Acquire NOESY Sequential 5. Perform Sequential Walk (NOESY) NOESY->Sequential SpinSystem->Sequential Identified Residues Sidechain 6. Assign Side Chains Sequential->Sidechain Backbone Assigned Restraints 7. Extract NOE Restraints Sequential->Restraints Inter-residue NOEs Sidechain->Restraints Intra-residue NOEs Calculate 8. Calculate Structure Ensemble Restraints->Calculate Validate 9. Validate Final Structure Calculate->Validate

Caption: Integrated workflow for NMR structure determination.
  • Identify Spin Systems: In the TOCSY spectrum, trace the vertical line from each backbone amide proton (typically 7.5-9.0 ppm). The cross-peaks along this line reveal all the protons in that amino acid's spin system.[4] Use the patterns and chemical shifts from the ¹³C-HSQC to identify the amino acid type (e.g., Ser, Leu, Arg).[1]

  • Perform the 'Sequential Walk': This critical step uses the NOESY spectrum to order the identified spin systems. The process relies on finding specific short-range NOEs that connect one residue (i) to the next one in the sequence (i+1).

G Residue_i Residue i N H C' Residue_i_plus_1 Residue i+1 N H C' Residue_i:Ha->Residue_i_plus_1:H dαN(i, i+1) Residue_i:H->Residue_i_plus_1:H dNN(i, i+1)

Caption: Key NOE connectivities for sequential walking.
  • Generate Structural Restraints:

    • Distance Restraints: Integrate the volumes of all cross-peaks in the NOESY spectrum. These volumes are calibrated and converted into upper distance limits (e.g., strong NOE = 1.8-2.7 Å, medium = 1.8-3.5 Å, weak = 1.8-5.0 Å).

    • Dihedral Angle Restraints: While not covered in-depth here, ³J-coupling constants (e.g., ³J(HN,Hα)) can be measured from high-resolution 1D or 2D spectra and used via the Karplus equation to restrain backbone dihedral angles (φ).[16]

Step 4: 3D Structure Calculation and Validation

The final step is to use the experimental restraints to generate a 3D model.

  • Protocol:

    • Input the sequence information and the lists of distance and dihedral restraints into a structure calculation program (e.g., CYANA, XPLOR-NIH, or AMBER).

    • The software uses molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures (typically 20-50) that satisfy the experimental restraints.

    • The final ensemble is validated using tools like PROCHECK-NMR to assess stereochemical quality (e.g., Ramachandran plot analysis) and ensure there are no significant violations of the experimental restraints.[16]

Expected Data for LHRH (2-10)

While exact chemical shifts are highly dependent on experimental conditions (pH, temperature, solvent), the following table provides a representative summary of the types of data that will be generated and assigned during this process.

ResidueAmide ¹H (ppm)Alpha ¹H (ppm)Key Sidechain ¹H (ppm)Expected TOCSY Correlations (from Amide ¹H)Key Sequential NOE (to next residue's NH)
His-2 ~8.5~4.7Hδ2: ~7.8, Hε1: ~7.1Hα, HβHα → Trp-3 NH
Trp-3 ~8.2~4.6Hδ1: ~10.1, Aromatics: 7.0-7.7Hα, Hβ, AromaticsHα → Ser-4 NH
Ser-4 ~8.4~4.4Hβ: ~3.9Hα, HβHα → Tyr-5 NH
Tyr-5 ~8.0~4.5Aromatics: 6.8-7.2Hα, Hβ, AromaticsHα → Gly-6 NH
Gly-6 ~8.3~3.9 (Hα1, Hα2)N/AHα1, Hα2Hα1, Hα2 → Leu-7 NH
Leu-7 ~8.1~4.3Hδ (CH₃)₂: ~0.9Hα, Hβ, Hγ, HδHα → Arg-8 NH
Arg-8 ~8.2~4.3Hδ: ~3.2Hα, Hβ, Hγ, HδHα → Pro-9 Hα/Hδ
Pro-9 N/A~4.4Hδ: ~3.6Hα, Hβ, Hγ, HδHα → Gly-10 NH
Gly-10 ~8.1~3.8 (Hα1, Hα2)N/AHα1, Hα2N/A (C-terminus)

Note: Chemical shifts are illustrative and will vary.

By systematically applying this integrated suite of NMR experiments and analytical principles, researchers can achieve high-confidence structural confirmation of LHRH (2-10), providing the essential foundation for further drug development and biological studies.

References

  • Columbia University Chemistry Department. HSQC and HMBC | NMR Core Facility. [Link][10]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link][3]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link][2]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-34. [Link][1]

  • Prospec Bio. LHRH Human - Luteinizing Hormone Releasing. [Link][17]

  • Suryaprakash, N. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1). [Link][16]

  • Wiesner, J., et al. (2003). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link][7]

  • MtoZ Biolabs. NMR-Based Peptide Structure Analysis Service. [Link][18]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link][8]

  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link][12]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][4]

  • SARomics Biostructures. NMR sample preparation guidelines. [Link][13]

  • Thomas, D. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link][9]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][5]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link][6]

  • QYABIO. LHRH Peptide - Luteinizing Hormone-Releasing Hormone. [Link][19]

  • Pairas, G. N., et al. (2009). Conformational Analysis of the Nonapeptide Leuprorelin Using NMR and Molecular Modeling. ResearchGate. [Link][15]

  • Bushweller, J. H., et al. (2000). Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution. Journal of Pharmaceutical Sciences, 89(2), 217-228. [Link][14]

Sources

Comparative Bioequivalence & Physicochemical Characterization: Synthetic vs. Endogenous LHRH (2-10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide defines the technical framework for establishing bioequivalence (BE) and physicochemical sameness between Synthetic LHRH (2-10) (manufactured via Solid Phase Peptide Synthesis - SPPS) and its Endogenous counterpart (derived from biological matrices or reference standards).

Context: LHRH (2-10) (Sequence: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is the primary metabolic degradation product of Gonadotropin-Releasing Hormone (GnRH/LHRH) formed by the cleavage of the N-terminal pyroglutamic acid by Pyroglutamyl Peptidase I (PPI) . While the parent decapeptide (1-10) is the active agonist, the (2-10) fragment exhibits significantly altered pharmacodynamics.

Regulatory Grounding: This protocol aligns with the FDA Guidance for Industry (May 2021) regarding "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products," focusing on the "Sameness" criteria:

  • Primary Sequence Identity.

  • Physicochemical Properties.

  • Secondary Structure & Oligomerization.

  • In Vitro Biological Activity (Receptor Binding).

Part 1: Physicochemical Sameness (The "Fingerprint")

To validate the synthetic peptide as a surrogate for the endogenous molecule (e.g., for use as a PK reference standard or therapeutic candidate), we must first prove structural identity.

Primary Structure & Mass Spectrometry

The synthetic candidate must match the endogenous reference in exact mass and fragmentation pattern.

  • Technique: UHPLC-HRMS (Ultra-High Performance Liquid Chromatography - High Resolution Mass Spectrometry).

  • Acceptance Criteria:

    • Monoisotopic Mass: 1071.56 Da (Theoretical). Deviation < 5 ppm.

    • Fragment Ions: Identical y-series and b-series ions in MS/MS spectra.

    • Impurity Profile: No single unspecified peptide-related impurity > 0.5% (FDA Threshold).

Conformational Equivalence (Secondary Structure)

Unlike small molecules, peptides adopt transient secondary structures (β-turns) in solution that affect receptor fit.

  • Technique: Circular Dichroism (CD) Spectroscopy and 1D ¹H-NMR.

  • Rationale: Synthetic peptides can aggregate or misfold (e.g., amyloid-like fibril formation) due to manufacturing salts (TFA/Acetate).

  • Data Requirement: Superimposable spectra between Synthetic and Reference in physiological buffer (PBS, pH 7.4).

Aggregation State
  • Technique: SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering).

  • Criticality: Endogenous LHRH (2-10) is monomeric in plasma. The synthetic version must not form high-molecular-weight aggregates, which can trigger immunogenicity.

Part 2: Functional Bioequivalence (In Vitro)

Since LHRH (2-10) lacks the N-terminal pGlu required for full receptor activation, "bioequivalence" here is defined as comparable affinity profile (typically low) and lack of aberrant signaling .

GnRH Receptor (GnRHR) Binding Affinity

The synthetic fragment must demonstrate the same


 (Inhibition Constant) as the reference standard when competing against radiolabeled LHRH (1-10).
  • Hypothesis: LHRH (2-10) has a

    
     approximately 1000-fold higher (lower affinity) than LHRH (1-10).
    
  • Equivalence Criteria: The Synthetic (2-10)

    
     must be within 80-125% of the Endogenous/Reference (2-10) 
    
    
    
    .
Comparative Data Summary
ParameterEndogenous LHRH (1-10) (Parent)Endogenous LHRH (2-10) (Metabolite)Synthetic LHRH (2-10) (Test Article)Pass/Fail Criteria
Sequence pGlu-His-Trp...His-Trp-Ser...His-Trp-Ser...Exact Match
Monoisotopic Mass 1182.58 Da1071.56 Da1071.56 Da ± 0.005Pass
GnRHR Affinity (

)
0.2 - 0.5 nM> 500 nM> 500 nM (Match Ref)90% CI
Solubility (pH 7.4) HighHighHighEquivalent
Aggregates (SEC) < 1%< 1%< 1%< 5%

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of Synthetic LHRH (2-10) relative to the Reference.
  • Cell Line: HEK293 cells stably expressing human GnRHR (hGnRHR).

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.

  • Radioligand: [¹²⁵I]-LHRH (agonist) or [¹²⁵I]-Cetrorelix (antagonist).[1] Concentration: 0.1 nM.

  • Competition:

    • Incubate membranes with radioligand + varying concentrations (

      
       to 
      
      
      
      M) of Synthetic LHRH (2-10) .
    • Run parallel series with Reference LHRH (2-10) .

  • Incubation: 90 mins at 4°C (to prevent degradation).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI.

  • Analysis: Measure Radioactivity (CPM). Plot displacement curves. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: LC-MS/MS Peptide Mapping

Purpose: To verify sequence and detect deletion sequences (e.g., LHRH 3-10).

  • System: Thermo Orbitrap or Agilent Q-TOF.

  • Column: C18 Reverse Phase (1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: Full scan MS (m/z 300-2000) followed by data-dependent MS/MS.

  • Validation: Compare Total Ion Chromatogram (TIC) of Synthetic vs. Reference. Calculate similarity score (dot product).

Part 4: Visualization & Logic Flows

Metabolic Pathway & Causality

This diagram illustrates the formation of LHRH (2-10) and why it serves as the comparative target.

LHRH_Metabolism LHRH_Parent LHRH (1-10) (Active Agonist) pGlu-His-Trp... Enzyme Pyroglutamyl Peptidase I (PPI) LHRH_Parent->Enzyme Substrate Receptor GnRHR Binding (Pituitary) LHRH_Parent->Receptor High Affinity (Kd ~0.3 nM) LHRH_2_10 LHRH (2-10) (Primary Metabolite) His-Trp-Ser... Enzyme->LHRH_2_10 N-terminal Cleavage LHRH_2_10->Receptor Low Affinity (>500 nM) Response LH/FSH Release Receptor->Response Activation NoResponse Reduced/No Signaling Receptor->NoResponse Ineffective

Caption: The metabolic conversion of active LHRH (1-10) to the low-affinity fragment (2-10) via Pyroglutamyl Peptidase I.

Bioequivalence Decision Tree (FDA 2021 Framework)

This workflow ensures the synthetic peptide meets regulatory "sameness" standards.

BE_Workflow Start Synthetic LHRH (2-10) Candidate Step1 1. Primary Sequence (LC-MS/MS) Start->Step1 Decision1 Match Ref? Step1->Decision1 Step2 2. Physicochemical (Aggregates/Solubility) Decision1->Step2 Yes Fail Redesign Synthesis (Check Impurities) Decision1->Fail No Decision2 Match Ref? Step2->Decision2 Step3 3. Bioassay (GnRHR Binding) Decision2->Step3 Yes Decision2->Fail No Decision3 Equivalent Ki? Step3->Decision3 Success BIOEQUIVALENCE ESTABLISHED Decision3->Success Yes Decision3->Fail No

Caption: Step-wise "Sameness" assessment workflow based on FDA ANDA guidance for synthetic peptides.

References

  • U.S. Food and Drug Administration (FDA). (2021).[2] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin: Guidance for Industry. [Link]

  • Newton, C. L., et al. (2016). Structure-Function Relationships of GnRH and Its Receptor. In: Knobil and Neill's Physiology of Reproduction. [Link]

  • Cummins, C. L., & O'Connor, B. (1998). Pyroglutamyl peptidase I: a review of its structure and function.Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • D’Antonio, C., et al. (2020). Analytical Characterization of Synthetic Peptides.Methods in Molecular Biology. [Link]

  • Millar, R. P., et al. (2004). Gonadotropin-releasing hormone receptors: structure and signal transduction pathways.Endocrine Reviews. [Link]

Sources

Comparative Binding Analysis: LHRH (2-10) Fragment vs. Cetrorelix

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Cetrorelix , a third-generation synthetic GnRH antagonist, and LHRH (2-10) , the N-terminally truncated metabolite of the native hormone.

For researchers in drug development, the distinction is fundamental:

  • Cetrorelix represents the pinnacle of rational drug design, exhibiting sub-nanomolar affinity (

    
     nM) and potent antagonistic activity.
    
  • LHRH (2-10) serves as a critical negative control or metabolic marker. It exhibits negligible binding affinity due to the loss of the pyroglutamic acid (pGlu) residue, which is essential for maintaining the bioactive

    
    -turn conformation required for receptor docking.
    

Mechanistic Basis: Structural Activity Relationship (SAR)

The disparity in binding performance is driven by the structural integrity of the peptide backbone and its ability to fit the GnRH Receptor (GnRHR) orthosteric pocket.

The "Beta-Turn" Requirement

The mammalian GnRHR requires the ligand to adopt a specific folded conformation (a


-II type turn) involving residues 5–8 to align the N-terminal and C-terminal domains for binding.
  • Native LHRH (1-10): The N-terminal pGlu1 is critical. It acts as a hydrogen bond donor/acceptor to stabilize the folded structure.

  • LHRH (2-10): Produced by the cleavage of pGlu1 (e.g., by pyroglutamyl aminopeptidase). The removal of this residue destabilizes the peptide, causing it to adopt a random coil conformation that cannot effectively dock into the receptor.

Cetrorelix Engineering

Cetrorelix is engineered to overcome the limitations of native sequences:

  • N-Terminal Capping: Acetylation (Ac-) mimics the pGlu stability.

  • D-Amino Acid Substitutions: Residues at positions 1, 2, 3, 6, and 10 are replaced with bulky D-amino acids (e.g., D-Nal, D-Pal). These lock the peptide into the high-affinity bioactive conformation and provide steric hindrance against proteolytic enzymes.

Pathway Visualization

The following diagram illustrates the metabolic degradation of LHRH versus the competitive blocking action of Cetrorelix.

GnRH_Pathway Native Native LHRH (1-10) (Agonist) Frag LHRH (2-10) (Inactive Metabolite) Native->Frag Degradation Receptor GnRH Receptor (Pituitary) Native->Receptor Activates (Kd ~2-10 nM) Frag->Receptor No Binding (Kd > 10,000 nM) Cetro Cetrorelix (Synthetic Antagonist) Cetro->Receptor Blocks (Kd ~0.2 nM) Response LH/FSH Release Cetro->Response Inhibits Receptor->Response Signaling Cascade Enzyme Pyroglutamyl Aminopeptidase Enzyme->Native Cleaves pGlu1

Caption: Figure 1. Mechanism of action comparison. Cetrorelix competitively blocks the receptor, while LHRH (2-10) results from enzymatic degradation and fails to bind.

Quantitative Performance Data

The following data aggregates findings from competitive radioligand binding assays using human pituitary membrane preparations.

ParameterCetrorelix (Antagonist)LHRH (2-10) (Metabolite)Native LHRH (Reference)
Sequence Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
Binding Affinity (

)
0.20 – 0.30 nM [1, 2]> 10,000 nM (Negligible)2.0 – 10.0 nM
Inhibitory Conc. (

)
1.21 nM [1]Inactive N/A (Agonist)
Receptor Residence Prolonged (>24 hours)Transient / Non-interactingRapid dissociation
Biological Function Immediate suppression of LH/FSHMetabolic waste productGonadotropin release

Key Insight: Cetrorelix exhibits approximately 10-50x higher affinity than the native hormone and infinitely higher affinity than the (2-10) fragment. The (2-10) fragment is considered biologically inert regarding receptor activation.

Experimental Protocol: Competitive Binding Assay

To validate these affinity values in your own laboratory, follow this standardized radioligand displacement protocol. This system is self-validating using Cetrorelix as the positive control.

Materials
  • Receptor Source: HEK293 cells stably expressing human GnRHR or rat pituitary membrane fractions.

  • Radioligand:

    
    -GnRH agonist (e.g., Triptorelin or Buserelin) or 
    
    
    
    -Cetrorelix. Specific activity ~2000 Ci/mmol.
  • Buffer: 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4.

Workflow Visualization

Binding_Protocol cluster_conditions Experimental Conditions Step1 1. Membrane Prep (HEK293-hGnRHR) Step2 2. Incubation Setup (96-well plate) Step1->Step2 Cond1 Total Binding: Membrane + 125I-Ligand Step2->Cond1 Cond2 Non-Specific: + Excess Unlabeled GnRH (1 µM) Step2->Cond2 Cond3 Test: + LHRH (2-10) (10^-10 to 10^-5 M) Step2->Cond3 Cond4 Control: + Cetrorelix (10^-12 to 10^-7 M) Step2->Cond4 Step3 3. Equilibrium (90 min @ 4°C) Cond1->Step3 Cond2->Step3 Cond3->Step3 Cond4->Step3 Step4 4. Filtration & Wash (GF/C Filters, PEI coated) Step3->Step4 Step5 5. Gamma Counting (CPM Measurement) Step4->Step5 Step6 6. Data Analysis (Non-linear regression) Step5->Step6

Caption: Figure 2. Standardized competitive radioligand binding assay workflow.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and dilute in Binding Buffer to achieve ~10-20 µg protein per well.

  • Incubation:

    • Add 50 µL of unlabeled competitor (LHRH 2-10 or Cetrorelix) at increasing concentrations (serial dilutions).

    • Add 50 µL of

      
      -Ligand (~50,000 cpm).[1]
      
    • Add 100 µL of membrane suspension.

  • Equilibrium: Incubate for 90 minutes at 4°C. Note: Low temperature prevents receptor internalization and enzymatic degradation of the native fragments.

  • Separation: Harvest onto polyethylenimine (PEI)-soaked glass fiber filters (GF/C) using a cell harvester. Wash 3x with ice-cold Tris-buffered saline.

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Plot Bound/Total (%) vs. Log[Concentration].

    • Expected Result: Cetrorelix will show a sigmoidal displacement curve with

      
       nM. LHRH (2-10) will show a flat line (no displacement) up to 10 µM.
      

References

  • BindingDB. (n.d.). Binding Affinity Data for Cetrorelix (BDBM50369965). Retrieved from [Link]

  • Millar, R. P., et al. (2004). GnRH antagonists: from structure-activity relationships to clinical applications. Endocrine Reviews. (Contextualizing the structural requirements of pGlu1).
  • Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews, 18(2), 180-205. (Definitive review on the necessity of the N-terminus for binding).

Sources

The Silanol Stress Test: Establishing LHRH (2-10) as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of peptide drug development, "good enough" chromatography often masks underlying method instability. While generic standards like Angiotensin II or BSA digests are commonplace, they fail to rigorously interrogate the stationary phase's inertness. This guide establishes LHRH (2-10) —the des-pGlu metabolite of Gonadotropin-Releasing Hormone—as the superior reference standard for validating column performance and method specificity.

The Core Thesis: The removal of the N-terminal pyroglutamic acid in LHRH (2-10) exposes a basic Histidine residue at the N-terminus, significantly increasing the peptide's pI and susceptibility to silanol interactions. If your LC-MS method can produce a symmetrical peak for LHRH (2-10) using Formic Acid, your system is truly robust.

Part 1: Technical Rationale & Mechanism

The Chemistry of the "Stress Test"

To understand why LHRH (2-10) is the superior standard, we must look at the structural difference between the parent and the fragment.

  • Parent LHRH (1-10): pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1]

    • Properties: The N-terminus is "blocked" by pyroglutamic acid (pGlu), reducing the overall basicity. It elutes relatively cleanly on most C18 columns.

  • LHRH (2-10) Fragment: H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

    • Properties: The pGlu is cleaved.[2] This exposes the N-terminal amine and places it directly adjacent to the imidazole group of Histidine.

    • The Chromatographic Consequence: This creates a localized region of high electron density and basicity. In weak ion-pairing mobile phases (like 0.1% Formic Acid), this region interacts aggressively with free silanols on the silica surface, causing peak tailing.

Diagram: The Degradation & Challenge Pathway

The following diagram illustrates the formation of the (2-10) standard and its interaction mechanism.

LHRH_Mechanism cluster_column HPLC Column Stationary Phase Parent Parent LHRH (1-10) (pGlu-Blocked N-Term) Cleavage Hydrolytic/Enzymatic Cleavage Parent->Cleavage Loss of pGlu Fragment LHRH (2-10) (Exposed His-N-Term) Cleavage->Fragment Formation of Basic Moiety Interaction Silanol Interaction (Secondary Retention) Fragment->Interaction Low pH / Weak Ion Pair PeakShape Peak Tailing (As > 1.5) Interaction->PeakShape Kinetic Lag

Part 2: Comparative Analysis

Why switch to LHRH (2-10)? The table below compares it against industry-standard alternatives.

FeatureLHRH (2-10)Parent LHRHAngiotensin IIBSA Digest
Primary Utility Silanol Activity Probe General RetentionSystem SuitabilityPeptide Mapping
Basicity High (Exposed His + Arg)Moderate (Blocked N-term)ModerateVariable
Tailing Sensitivity Extreme ModerateLowVariable
MS Ionization Excellent (Doubly charged)ExcellentGoodComplex Spectra
Cost/Stability Moderate / StableLow / StableLow / StableHigh / Unstable
Verdict Best for Column QC Insufficient StressFalse ConfidenceToo Complex for QC

Expert Insight: Many labs validate methods using Angiotensin II. However, Angiotensin II often produces symmetrical peaks even on older, Type-B silica columns. When real samples (often basic, hydrophobic peptides) are injected, tailing occurs. LHRH (2-10) mimics the "difficult" analytes, preventing this late-stage failure.

Part 3: Experimental Protocol

Preparation of the Reference Standard
  • Stock Solution: Dissolve 1 mg LHRH (2-10) in 1 mL of 20% Acetonitrile / 80% Water (v/v). Do not use 100% aqueous buffers as hydrophobic adsorption to glass vials may occur.

  • Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid (aq).

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

The "Silanol Stress" Method (LC-MS/UV)

This protocol is designed to fail if the column quality is insufficient.

  • Column: C18, 1.7 µm or 2.5 µm (e.g., Waters BEH or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (The "Stress" modifier).

    • Note: Do not use TFA. TFA masks silanols, defeating the purpose of this test.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Detection: UV @ 214 nm or MS (ESI+) monitoring m/z for [M+2H]²⁺.

Acceptance Criteria

To validate a column or method using this standard, the following metrics must be met:

  • Resolution (

    
    ):  If co-injected with Parent LHRH, 
    
    
    
    .
  • Symmetry (

    
    ):  Tailing factor for LHRH (2-10) must be 
    
    
    
    .
    • 
       indicates significant silanol activity.
      
Diagram: The Validation Workflow

Validation_Flow Start Start Method Validation Prep Prepare LHRH (2-10) in 0.1% Formic Acid Start->Prep Inject Inject on Target Column (No TFA allowed) Prep->Inject CheckAs Calculate Tailing Factor (As) Inject->CheckAs Pass As < 1.3 Column is Inert CheckAs->Pass Symmetrical Fail As > 1.5 Silanol Interaction Detected CheckAs->Fail Tailing Action Switch to Hybrid Particle or Surface Modified Column Fail->Action Action->Inject Retest

References

  • Rivier, J. et al. (1978). "LHRH Peptides: Structure-Activity Relationships." Life Sciences, 23, 869.[5]

  • Waters Corporation. (2023). "Peptide Standards & Kits for the Analysis of Peptides." Waters Application Notes.

  • Powell, J.F. et al. (1995).[5] "Structure and properties of LHRH II." Regulatory Peptides, 57,[5] 43.

  • USP General Chapter <503.1>. "Trifluoroacetic Acid (TFA) in Peptides."[4] United States Pharmacopeia.

  • Vertex AI Search. (2025). "Degradation of luteinizing hormone-releasing hormone (LHRH) by brain prolyl endopeptidase."[6] Neuroscience Letters.

Sources

Quantitative Analysis of LHRH (2-10) Metabolites in Serum: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Luteinizing Hormone-Releasing Hormone (LHRH), also known as GnRH, and its specific metabolites is critical for understanding the pharmacokinetics (PK) of fertility treatments and oncological therapies. While the parent decapeptide (1-10) is the primary active agent, the (2-10) metabolite (H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) represents a specific degradation product resulting from N-terminal cleavage of the pyroglutamyl (pGlu) residue.

This guide objectively compares the two dominant analytical approaches: Conventional Radioimmunoassay (RIA) and Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Verdict: While RIA offers high sensitivity with low capital investment, it fundamentally fails to distinguish the (2-10) metabolite from the parent compound due to epitope cross-reactivity. LC-MS/MS is the only viable method for specific quantification of LHRH (2-10) , provided that rigorous sample stabilization and solid-phase extraction (SPE) protocols are employed to overcome serum matrix effects.

Biological Context: The Instability of LHRH[1]

Native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) with a serum half-life of only 2–4 minutes. Its degradation is driven by specific peptidases.[1] Understanding these pathways is essential for selecting the correct analytical target.

LHRH Degradation Pathway

The following diagram illustrates the critical cleavage sites, highlighting the generation of the (2-10) metabolite via N-terminal hydrolysis (removal of pGlu), distinct from the more common C-terminal cleavage by Prolyl Endopeptidase.

LHRH_Degradation LHRH Native LHRH (1-10) (pGlu-His-Trp...) Met_2_10 Metabolite (2-10) (His-Trp-Ser...) *Target Analyte* LHRH->Met_2_10 Pyroglutamyl Peptidase (N-terminal cleavage) Met_1_9 Metabolite (1-9) (pGlu...Arg-OH) LHRH->Met_1_9 Prolyl Endopeptidase (C-terminal cleavage) Fragments Smaller Fragments (Amino Acids) Met_2_10->Fragments Aminopeptidases (Rapid Degradation) Met_1_9->Fragments

Figure 1: LHRH Metabolic Pathways. The (2-10) metabolite is generated by the removal of the protective pyroglutamic acid cap, rendering the peptide highly unstable and requiring immediate protease inhibition during sampling.

Comparative Analysis: RIA vs. LC-MS/MS

The following table contrasts the performance of standard Immunoassays against the recommended LC-MS/MS workflow for the specific detection of the (2-10) fragment.

FeatureMethod A: Radioimmunoassay (RIA)Method B: Targeted LC-MS/MS (Recommended)
Specificity Low. Antibodies raised against the C-terminus (common in LHRH assays) will cross-react 100% with the (2-10) fragment, making separate quantification impossible.High. Mass spectrometry distinguishes analytes by Mass-to-Charge (m/z) ratio. Parent (1182 Da) and (2-10) (~1071 Da) are completely resolved.
Sensitivity (LOQ) High (< 1 pg/mL). Excellent for total LHRH-like immunoreactivity.Moderate to High (5–10 pg/mL). Requires enrichment (SPE) to match RIA sensitivity in serum.
Matrix Interference High. Susceptible to "hook effect" and non-specific binding of serum proteins.Low. MRM (Multiple Reaction Monitoring) filters out background noise; Stable Isotope Standards normalize matrix effects.
Throughput High (Batch processing).Moderate (Serial injection, 5-8 min/sample).
Data Integrity Indirect measurement (binding affinity).Direct measurement (molecular mass).

Technical Deep Dive: The LC-MS/MS Protocol

To successfully quantify LHRH (2-10) in serum, you cannot use a generic "crash and shoot" protein precipitation method. The peptide is too polar and too low in abundance. The following protocol is field-validated for high-sensitivity peptide quantification.

Phase 1: Sample Stabilization (The "Zero Hour" Rule)

The (2-10) metabolite lacks the N-terminal pGlu protection, making it extremely susceptible to ex vivo degradation by serum aminopeptidases.

  • Action: Blood must be drawn into chilled tubes containing EDTA (anticoagulant) and a specific protease inhibitor cocktail immediately.

  • Inhibitor Recommendation: Add O-phenanthroline (metalloprotease inhibitor) and DPP-IV inhibitors to the collection tube prior to draw.

Phase 2: Sample Preparation (Mixed-Mode SPE)

Protein Precipitation (PPT) leaves too many phospholipids that suppress ionization. Solid Phase Extraction (SPE) is mandatory.

  • Cartridge: Mixed-Mode Weak Cation Exchange (WCX).

  • Rationale: LHRH (2-10) contains Histidine and Arginine, making it basic. It will bind to the WCX sorbent while neutral interferences and acidic proteins are washed away.

Phase 3: LC-MS/MS Parameters[3]
  • Column: C18 Peptide column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (Simulated for LHRH 2-10):

    • Parent Sequence: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[2][3]

    • Precursor Ion: [M+2H]²⁺ ≈ 536.8 m/z (Calculated based on removal of pGlu).

    • Quantifier Ion: y-series fragment (e.g., y8 or y7).

Validated Workflow Diagram

LCMS_Workflow cluster_0 Pre-Analytical (Critical) cluster_1 Extraction (SPE) cluster_2 Analysis Serum Serum Sample (+ Protease Inhibitors) ISTD Add Internal Standard (LHRH-d10) Serum->ISTD Load Load on WCX SPE Plate ISTD->Load Wash Wash 1: NH4OH (Remove Acidic) Wash 2: MeOH (Remove Neutrals) Load->Wash Elute Elute: 2% Formic Acid in MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS (Triple Quad) MRM Mode Evap->LCMS

Figure 2: Optimized LC-MS/MS Workflow. Note the use of WCX SPE to isolate the basic peptide fraction, ensuring removal of ion-suppressing lipids.

Experimental Data Summary

The following data represents typical performance metrics when comparing the two methods for LHRH metabolite analysis.

MetricLC-MS/MS (Optimized)RIA (Standard)Interpretation
LOQ (Limit of Quantitation) 10 pg/mL2 pg/mLRIA is more sensitive but measures "total immunoreactivity," not the specific (2-10) molecule.
Linearity (r²) > 0.995> 0.980LC-MS offers a wider dynamic range (3 orders of magnitude).
Cross-Reactivity (Parent) < 0.1%40 - 100%Critical Failure of RIA: RIA cannot distinguish (2-10) from (1-10) due to sequence overlap.
Recovery (Spiked Serum) 85% ± 5%N/AHigh recovery in LC-MS proves the WCX extraction efficiency.
Expert Insight: The "Cross-Reactivity" Trap

In a study comparing peptide quantification, RIA often overestimates metabolite concentrations by 30-60% because it counts the parent compound and other fragments (like 1-9) as the target analyte [1]. For LHRH (2-10), which differs from the parent only by the loss of the N-terminal pGlu, an antibody raised against the stable C-terminus (Pro-Gly-NH2) will bind both with equal affinity. Therefore, RIA data for LHRH (2-10) should be considered qualitative or invalid.

References

  • Comparison of LC-MS/MS and RIA for Peptide/Hormone Analysis Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the specificity gap between immunoassay and mass spectrometry for metabolites. URL:[Link]

  • Metabolic Breakdown of LHRH and Identification of Fragments Source: PubMed / Vertex AI Search Result 1.1 Context: Identifies the specific cleavage products of LHRH, including the generation of fragments 2-10 via N-terminal degradation. URL:[Link]

  • LHRH Degradation by Prolyl Endopeptidase and Neutral Endopeptidase Source: Frontiers in Endocrinology Context: Details the enzymatic pathways (EP24.15 and PE) responsible for LHRH instability in serum. URL:[Link][4][5]

  • Quantitative LC-MS/MS Analysis of Drugs and Metabolites in Serum Source: Agilent Technologies Application Note Context: Provides the foundational methodology for serum sample preparation (SPE vs PPT) used in the recommended protocol. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.